Gluconic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Record name | GLUCONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
124423-64-9, Array | |
| Record name | D-Gluconic acid, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Gluconic acid | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
| Record name | D-Gluconic acid | |
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| Record name | Gluconic acid | |
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Molecular Weight |
196.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | D-Gluconic acid | |
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| Record name | GLUCONIC ACID | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Gluconic acid | |
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| Record name | Gluconic acid | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
| Record name | GLUCONIC ACID | |
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| Record name | Gluconic acid | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
| Record name | GLUCONIC ACID | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
| Record name | Gluconic acid | |
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| Record name | Gluconic Acid | |
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| Record name | GLUCONIC ACID | |
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| Record name | Gluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
131 °C, 113 - 118 °C | |
| Record name | GLUCONIC ACID | |
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Synthesis and Bioproduction Methodologies of Gluconic Acid
Chemical Synthesis Routes for Gluconic Acid
Chemical synthesis offers an alternative to biological processes, often utilizing metal catalysts or electrochemical cells to facilitate the oxidation of glucose. bohrium.com These methods are valued for their potential for high reaction rates and continuous operation.
The catalytic oxidation of glucose to this compound is a prominent chemical method, where a catalyst facilitates the reaction between glucose and an oxidant, typically oxygen. monash.edu This process can be performed using various catalytic systems under controlled conditions.
Noble metals, particularly platinum (Pt) and palladium (Pd), are extensively used as effective catalysts for the selective oxidation of glucose. bohrium.comresearcher.life These metals can be used in monometallic or bimetallic formulations, often supported on materials like activated carbon to enhance their activity and stability. researcher.lifegoogle.com For instance, a Pd/C catalyst prepared via hydrothermal treatment of glucose has demonstrated high activity for glucose oxidation at room temperature and atmospheric pressure, achieving a 100% conversion rate. proquest.com Similarly, catalysts combining platinum, palladium, and bismuth on an active carbon support have been developed for this process. google.com Bimetallic catalysts, such as those combining Pt or Pd with metals like bismuth (Bi) or copper (Cu), have been shown to limit catalyst deactivation and improve selectivity toward this compound. researcher.liferesearchgate.net
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green chemistry and central to modern this compound synthesis. bohrium.com Research in this area focuses on developing robust, recyclable, and highly selective catalysts. polyu.edu.hk Supported noble metal catalysts, including those based on gold (Au), platinum (Pt), and palladium (Pd), are well-investigated for glucose oxidation in aqueous solutions. researcher.life The development of bimetallic catalysts, such as Pd-Bi and Au-Pd, is a key strategy to enhance activity and inhibit catalyst deactivation caused by product inhibition or oxygen poisoning. researcher.liferesearchgate.net
Table 1: Comparison of Selected Heterogeneous Catalysts for Glucose Oxidation
| Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|
| Pd/C | Carbon from glucose | High catalytic activity at room temperature and atmospheric pressure. | researchgate.net |
| Pt, Pd, Bi | Active Carbon | Effective for oxidation in aqueous alkaline solution. | google.com |
| Au-Pd, Au-Cu | TiO₂ | Bimetallic nanoparticles show increased activity and stability. | researchgate.net |
| Pt-Cu | TiO₂ | Bimetallic catalyst showed high selectivity in one-step glucose oxidation. | researchgate.net |
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This approach has been explored for sugar oxidation using various metal complexes. For example, Ruthenium (III) has been used as a homogeneous catalyst for the oxidation of D-glucose in an alkaline medium. scialert.net While homogeneous catalysts can offer high activity and selectivity due to their well-defined active sites, their separation from the product mixture can be challenging, which often makes heterogeneous systems more attractive for industrial applications. nih.gov
Electrochemical methods present a clean and controllable route for converting glucose to this compound. chempap.org This technique involves the oxidation of glucose at an anode within an electrochemical reactor. The product selectivity can often be tuned by adjusting parameters like electrode potential, current density, and pH. scispace.com
A functional electrocatalytic reactor using a nano-MnO₂ loading tubular porous titanium (MnO₂/Ti) electrode as the anode has been shown to efficiently produce this compound from glucose under mild conditions. researchgate.net By controlling the operating conditions, such as current density, it is possible to direct the oxidation toward either this compound or further to glucaric acid. researchgate.net For instance, at a current density of 4 mA cm⁻², a 43% selectivity to this compound was achieved, which shifted to 15% (with 84% selectivity to glucaric acid) when the current density was increased to 6 mA cm⁻². Studies using gold electrodes have also been conducted to understand the reaction kinetics and the influence of electrode potential on product distribution. scispace.comresearchgate.net
Advanced oxidation processes (AOPs) encompass a range of techniques that utilize highly reactive species for oxidation. In the context of this compound synthesis, photocatalysis and microwave-assisted oxidation are emerging as promising green technologies. polyu.edu.hkrsc.org
A composite photocatalyst (TiO₂/HPW/CoPz) has been shown to efficiently catalyze the oxidation of glucose to this compound and glucaric acid using atmospheric oxygen and simulated sunlight. rsc.org Another advanced approach involves dye-sensitized photoelectrochemical cells (DSPECs), which offer a sustainable method for converting biomass. A DSPEC system using an organic dye as a photosensitizer achieved 100% selectivity and faradaic efficiency for the conversion of glucose to this compound under ambient conditions. rsc.org Additionally, microwave-assisted catalytic oxidation over low-cost Cu-biochar catalysts has been demonstrated as a rapid method, yielding significant amounts of this compound within 20 minutes. rsc.org
Bioproduction Routes for this compound
Biotechnological methods are the most established and preferred routes for the industrial production of this compound, primarily due to their high specificity, high yields, and milder reaction conditions compared to chemical methods. srce.hrnih.gov These processes utilize either whole microorganisms or isolated enzymes.
Microbial Fermentation
Fermentation is the dominant commercial route for this compound production. chempap.org The process typically involves the cultivation of specific strains of microorganisms in a nutrient-rich medium containing glucose.
The filamentous fungus Aspergillus niger is the most widely used microorganism for the industrial production of this compound. srce.hrnih.gov The process, typically conducted via submerged fermentation, is known for its high product yield, which can reach up to 98%. nih.govnih.gov In A. niger, the conversion is a simple dehydrogenation reaction catalyzed by the enzyme glucose oxidase, which is located in the fungal mycelia. srce.hrnih.gov This enzyme oxidizes β-D-glucose to D-glucono-δ-lactone, which is then hydrolyzed to this compound. nih.gov The process is highly aerobic, requiring a significant oxygen supply. chempap.org Optimal cultural conditions for this compound production by A. niger have been identified as a submerged culture at 30°C with an initial pH of 6.0. nih.gov Under such optimized conditions, this compound concentrations of 58.46 g/L have been reported. nih.gov
The acetic acid bacterium Gluconobacter oxydans is another important microorganism used for this compound production. nih.govresearchgate.net Unlike fungi, the primary enzyme responsible for glucose oxidation in G. oxydans is a membrane-bound glucose dehydrogenase (GDH). srce.hrmdpi.com This bacterium is known for its rapid and incomplete oxidation of various sugars and its remarkable tolerance to lignocellulosic inhibitors, making it a suitable candidate for producing this compound from biomass hydrolysates. mdpi.commdpi.com Fed-batch fermentation strategies using G. oxydans have achieved very high concentrations of this compound, with one study reporting an accumulation of approximately 420 g/L. nih.gov In another study using enzymatic hydrolysate from corncobs, a sequential fermentation process with G. oxydans produced 95.8 g/L of this compound. mdpi.com
Table 2: Comparison of Microbial Fermentation for this compound Production
| Microorganism | Key Enzyme | Typical Process | Reported Yield/Concentration | Reference |
|---|---|---|---|---|
| Aspergillus niger | Glucose Oxidase | Submerged Fermentation | 58.46 g/L | nih.gov |
Enzymatic Biosynthesis
An alternative to using whole microbial cells is the direct use of enzymes to catalyze the conversion of glucose to this compound. monash.edu This cell-free approach offers several advantages, including faster reaction times and a purer product solution, as it avoids the complexities of microbial metabolism and downstream processing to remove biomass. google.com
The primary enzyme used for this purpose is glucose oxidase (GOx), often used in combination with catalase. google.comrsc.org Glucose oxidase catalyzes the oxidation of glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). srce.hrrsc.org The catalase is crucial as it decomposes the hydrogen peroxide, a byproduct that can inactivate the glucose oxidase, into water and oxygen. rsc.orggoogle.com This enzymatic process can achieve a conversion yield of nearly 100% and can be performed with concentrated glucose solutions. google.com The enzymes can be used in a soluble form or immobilized on a support, which allows for their reuse and the development of continuous processes. monash.edursc.org
Catalytic Oxidation of Glucose
Biotechnological Production of this compound
This compound, a mild organic acid, is produced from the simple oxidation of glucose. While chemical methods exist, biotechnological routes are favored for their high efficiency and specificity. frontiersin.orgresearchgate.net The industrial production of this compound is dominated by microbial fermentation processes. frontiersin.orgnih.gov These methods offer several advantages, including the use of inexpensive and readily available carbon sources, mild operating conditions, minimal byproduct formation, and lower energy requirements. researchgate.net
Microbial Fermentation Processes
Microbial fermentation is the primary method for large-scale this compound production. frontiersin.org This process relies on the metabolic activity of various microorganisms to convert glucose into this compound. The most commonly utilized microorganisms for this purpose are fungi, particularly Aspergillus niger, and bacteria such as Gluconobacter oxydans. frontiersin.orgnih.gov
Fungi, especially filamentous fungi, are widely employed for this compound production. nih.gov Among these, Aspergillus niger is the most prominent and extensively studied organism for industrial fermentation. frontiersin.orgnih.gov Its widespread use is attributed to its robust growth, high yield of this compound, and the relative ease of separating the final product from the fermentation broth. nih.gov Historically, species of Penicillium, such as Penicillium chrysogenum, were also used before being largely replaced by more efficient Aspergillus strains. nih.gov
Studies have optimized various parameters to maximize this compound yield using A. niger. For instance, submerged cultures maintained at 30°C with an initial pH of 6.0 for 7 days have shown significant production. nih.gov Increased aeration has also been demonstrated to enhance the bioconversion of glucose to this compound. nih.gov Research has shown that A. niger can achieve very high product yields, with some processes reporting a 98% conversion of glucose. nih.gov
Table 1: this compound Production by Fungal Species
| Fungal Species | Substrate | Yield/Concentration | Reference |
|---|---|---|---|
| Aspergillus niger | Glucose | 98% yield | nih.gov |
| Aspergillus niger | Glucose | 62.17 g/L | researchgate.net |
| Aspergillus niger | Glucose | 58.46 g/L after 7 days | nih.gov |
| Penicillium puberulum | Glucose | 56.25 g/L | researchgate.net |
Various bacteria are also capable of producing this compound. Unlike fungi that primarily use glucose oxidase, bacteria typically employ glucose dehydrogenase (GDH) for the oxidation of glucose. researchgate.net This reaction occurs in the periplasmic space and involves a membrane-bound GDH that is dependent on pyrroloquinoline quinone (PQQ) as a cofactor. nih.govnih.gov
Gluconobacter oxydans is a well-studied bacterium for this compound production. nih.gov It metabolizes glucose through the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway. nih.gov In G. oxydans, glucose is first oxidized to gluconate, which can then be further oxidized to 2-ketogluconate and 2,5-diketogluconate. nih.govresearchgate.net
Species of Acetobacter, such as Acetobacter pasteurianus, have also demonstrated the ability to produce this compound, sometimes simultaneously with acetic acid during vinegar fermentation. uliege.be Certain thermotolerant strains have been shown to produce significant amounts of this compound at elevated temperatures (e.g., 41°C). uliege.be
Pseudomonas species are another group of bacteria involved in this compound synthesis. In Pseudomonas fluorescens, the periplasmic oxidation of glucose is catalyzed by a membrane-bound glucose dehydrogenase (Gcd). nih.gov The produced this compound can then be converted to 2-ketogluconate by the enzyme gluconate dehydrogenase (Gad). nih.gov This production of this compound by Pseudomonas in the soil is important for solubilizing mineral phosphates, which aids in plant growth. nih.gov
Table 2: this compound Production by Bacterial Species
| Bacterial Species | Key Enzyme | Noteworthy Characteristics | Reference |
|---|---|---|---|
| Gluconobacter oxydans | Glucose Dehydrogenase (GDH) | Can further oxidize gluconate to ketogluconates. nih.govresearchgate.net | nih.govresearchgate.net |
| Acetobacter pasteurianus | Not specified | Simultaneous production of acetic and gluconic acids. uliege.be | uliege.be |
To improve the economic viability of microbial fermentation, significant research has focused on genetic and metabolic engineering of production strains. The goal is to enhance the yield, productivity, and efficiency of this compound synthesis. nih.govjohnshopkins.edu
One strategy involves modifying metabolic pathways to channel more carbon flux towards the desired product. For example, in Gluconobacter oxydans, which naturally has a low biomass yield from glucose, metabolic engineering has been used to improve growth. nih.gov By inactivating the genes for both membrane-bound and cytoplasmic glucose dehydrogenases, researchers redirected glucose metabolism into the cytoplasm, leading to a significant increase in both growth rate and biomass yield—by as much as 78% and 271%, respectively. nih.gov
In other microorganisms, pathway enrichment analysis using metabolomics has emerged as a tool to identify new genetic targets for improving bioprocesses. researchgate.net This approach analyzes changes in metabolic pathways during product formation to pinpoint potential bottlenecks or competing pathways. For instance, enhancing the pentose phosphate pathway and the biosynthesis of coenzyme A (CoA) have been identified as relevant strategies for improving the production of other organic acids, a principle that can be applied to this compound. researchgate.net
Furthermore, engineering strains to have increased tolerance to the final product or to utilize cheaper, alternative carbon sources are also key areas of research. nih.govmdpi.com By improving the intrinsic capabilities of the microbial cell factories, these advanced biotechnological approaches pave the way for more cost-effective and sustainable production of this compound. nih.govacs.org
Enzymatic Conversion Methods
An alternative to using whole microbial cells is the direct use of enzymes to catalyze the conversion of glucose to this compound. This method offers high specificity and can result in a purer product solution with fewer impurities compared to fermentation. google.com
The primary enzymatic method for this compound production involves the use of glucose oxidase (GOD). rsc.org This enzyme specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then hydrolyzes to this compound. rsc.org The process also produces hydrogen peroxide (H₂O₂). nih.gov
A major challenge in this process is that hydrogen peroxide can inactivate the glucose oxidase enzyme. rsc.org To overcome this, catalase is typically used in conjunction with glucose oxidase. Catalase efficiently decomposes the hydrogen peroxide into water and oxygen. google.comrsc.org The co-immobilization of both glucose oxidase and catalase has been explored to create a more stable and reusable biocatalyst system. rsc.orggoogle.com
Enzymatic processes can be operated at high glucose concentrations (e.g., 10-20% w/v or higher) and can achieve near-complete conversion of glucose to this compound in a shorter time frame than traditional fermentation. google.com For example, using a combination of glucose oxidase and catalase from Aspergillus niger, enzymatic conversion of over 99% has been achieved in 9 to 33 hours, depending on the reaction conditions. google.com The optimal temperature for this enzymatic process is generally between 25°C and 40°C. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₆H₁₂O₇ |
| Glucose | C₆H₁₂O₆ |
| D-glucono-δ-lactone | C₆H₁₀O₆ |
| Hydrogen Peroxide | H₂O₂ |
| Oxygen | O₂ |
| Water | H₂O |
| 2-ketogluconate | C₆H₁₀O₇ |
| 2,5-diketogluconate | C₆H₈O₇ |
| Acetic Acid | CH₃COOH |
Co-factor Regeneration Strategies in Enzymatic Systems
In the enzymatic production of this compound, particularly through the action of glucose oxidase (GOD), the management of co-factors and byproducts is critical for process efficiency and enzyme stability. A key challenge is the generation of hydrogen peroxide (H₂O₂), a byproduct that can inhibit and inactivate the primary enzyme, glucose oxidase. waset.org To mitigate this, co-factor regeneration strategies are employed, with the most common approach being the use of a secondary enzyme, catalase.
Another advanced strategy for co-factor regeneration involves electrochemical methods. In this approach, an artificial electron acceptor, such as benzoquinone, is used in place of oxygen. rsc.org The reduced acceptor is then electrochemically regenerated at an electrode surface. This method has been shown to significantly increase the operational stability of glucose oxidase, in some cases by as much as 50-fold compared to using oxygen as the electron acceptor. rsc.org This electrochemical regeneration can be efficiently coupled with the enzymatic reaction, especially when the enzyme is immobilized directly on the electrode surface, minimizing mass transfer limitations. semanticscholar.org
The regeneration of other co-factors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), is also a subject of research, particularly in biocatalytic systems that may use glucose dehydrogenase (GDH). researchgate.netillinois.edu Enzymatic regeneration systems for these co-factors often involve a secondary enzyme and a sacrificial substrate. For instance, formate (B1220265) dehydrogenase (FDH) can be used to regenerate NADH by oxidizing formate to carbon dioxide. illinois.edu While not as common in direct this compound production via GOD, these strategies are vital in broader biocatalytic cascades where this compound might be an intermediate or a co-product. researchgate.netillinois.edu
Immobilized Enzyme Reactor Design
The design of immobilized enzyme reactors is a cornerstone of efficient and continuous this compound production, offering advantages such as enzyme reusability, easier product purification, and enhanced operational stability. nih.govnih.gov A variety of reactor configurations have been explored, each with specific benefits and applications.
One common design involves the use of a Continuous Stirred Tank Reactor (CSTR) in conjunction with a Plug Flow Tubular Reactor (PFTR) . nih.govchempap.org In such a system, the CSTR can be used for pH control and as a liquid reservoir, while the PFTR is packed with immobilized glucose oxidase for the main conversion reaction. nih.govchempap.org This setup allows for efficient control of the reaction environment and can be modeled mathematically to predict and optimize performance. nih.govchempap.org
Membrane bioreactors represent another significant class of immobilized enzyme reactors. In these systems, enzymes are immobilized on or within a membrane matrix. nih.govdtu.dk This can be achieved by immobilizing glucose oxidase and catalase on a polymer membrane, such as a polyacrylonitrile (B21495) (PAN) membrane, which is then placed adjacent to an anion-exchange membrane. nih.gov This dual-membrane system facilitates the selective removal of the this compound product, thereby reducing product inhibition and significantly increasing the yield, in some cases by up to 30 times compared to direct immobilization on the anion-exchange membrane. nih.gov The yield of such a process can be as high as 95%. nih.gov
The choice of immobilization support material is critical to the reactor's performance. Materials should offer good biocompatibility, high porosity, and mechanical stability. nih.gov Both inorganic materials, like silica (B1680970) and controlled pore glass, and organic polymers, such as chitosan (B1678972) and alginate, have been used. nih.govmdpi.com For instance, co-immobilization of glucose oxidase and catalase in silica-calcium-alginate hydrogels has been shown to be effective, reducing the release of this compound into the bulk medium and thereby mitigating pH drops. nih.gov
The physical form of the immobilized enzyme is also a key design parameter. Combined Cross-Linked Enzyme Aggregates (combi-CLEAs) of glucose oxidase and catalase have been developed. mdpi.com These combi-CLEAs can be used in bubble column reactors, demonstrating high conversion rates (around 96%) and an operational half-life of 34 hours. mdpi.com This approach offers a robust biocatalyst for industrial applications. mdpi.com
| Reactor Design | Key Features | Performance Metrics | Reference |
| CSTR-PFTR System | CSTR for pH control, PFTR with immobilized GOD. | Allows for efficient process control and modeling. | nih.govchempap.org |
| Dual-Membrane Bioreactor | GOD and Catalase on PAN membrane adjacent to an anion-exchange membrane. | Yield of ~95%, ~30-fold increase in product recovery. | nih.gov |
| Silica-Calcium-Alginate Hydrogel | Co-immobilization of GOD and Catalase. | Reduces this compound release, mitigating pH drop. | nih.gov |
| Combi-CLEAs in Bubble Column Reactor | Cross-linked aggregates of GOD and Catalase. | ~96% conversion, 34-hour operational half-life. | mdpi.com |
Bioreactor Technologies and Process Engineering for Scaled Production
The transition from laboratory-scale experiments to industrial-scale production of this compound necessitates sophisticated bioreactor technologies and process engineering strategies. The primary goal is to maximize productivity, yield, and product concentration while minimizing operational costs.
Batch and Fed-Batch Fermentation Kinetics
Batch and fed-batch fermentation are common modes of operation for this compound production, primarily using microorganisms such as Aspergillus niger and Aureobasidium pullulans. waset.orgresearchgate.net The kinetics of these processes are crucial for design, optimization, and control.
In batch fermentation , all nutrients are provided at the beginning of the process. The kinetics of cell growth, substrate consumption, and product formation are often described by unstructured models. For Aspergillus niger, the logistic equation can be used to model cell growth, while the Luedeking-Piret equation is often applied to describe this compound formation, which is typically growth-associated. semanticscholar.orgresearchgate.netubaya.ac.id Studies have investigated the kinetic parameters at various initial glucose concentrations (e.g., 150, 200, and 250 g/L). waset.orgresearchgate.netubaya.ac.id For instance, with an initial glucose concentration of 120 g/L from breadfruit hydrolysate, a maximum this compound concentration of 109.95 g/L with a yield of 0.967 g/g has been reported. researchgate.net
Fed-batch fermentation involves the intermittent or continuous feeding of substrates, which helps to overcome substrate inhibition and catabolite repression, allowing for higher product concentrations. This strategy is particularly useful as high glucose concentrations (>300 g/L) can be inhibitory for A. niger. nih.gov Fed-batch production using terpene-treated Aspergillus niger spores has been demonstrated, where sequential additions of glucose powder allowed for the reuse of spores for more than 14 cycles with a stable reaction rate. nih.gov210.212.236 In fed-batch cultures of Aureobasidium pullulans, a high oxygen atmosphere has been shown to boost this compound productivity to approximately 32 g/L/h, achieving a final concentration of around 420 g/L within 24 hours. researchgate.net
| Fermentation Mode | Microorganism | Key Kinetic Parameters and Performance | Reference |
| Batch | Aspergillus niger | Max. This compound: 109.95 g/L; Yield: 0.967 g/g | researchgate.net |
| Batch | Aspergillus niger | Growth modeled by logistic equation, product formation by Luedeking-Piret. | semanticscholar.orgubaya.ac.id |
| Fed-Batch | Aspergillus niger (spores) | Spores reusable for >14 cycles with stable reaction rate. | nih.gov210.212.236 |
| Fed-Batch | Aureobasidium pullulans | Productivity: ~32 g/L/h; Max. This compound: ~420 g/L. | researchgate.net |
Continuous Bioprocesses for this compound Production
Continuous bioprocessing offers several advantages over batch and fed-batch operations, including higher productivity, better process control, and more consistent product quality. nih.gov For this compound production, continuous fermentation has been successfully implemented using microorganisms like Aureobasidium pullulans and Gluconobacter oxydans. nih.govnih.gov
A notable example is the use of a cascading operation of two bioreactors for the continuous cultivation of Aureobasidium pullulans. nih.gov This system has achieved very high this compound concentrations, ranging from 272-308 g/L in the first bioreactor and reaching up to 433 g/L in the second bioreactor. nih.gov The formation rates were between 12.7 and 13.9 g/(L·h) in the first reactor. nih.gov Another study on continuous culture of A. pullulans reported the production of over 230 g/L of this compound at a residence time of 12 hours. nih.gov
Continuous processes can also incorporate biomass retention to further enhance productivity. researchgate.net Techniques like cell immobilization on porous carriers or the use of microfiltration for cell recycle can break the link between cell growth and residence time, allowing for operation at higher cell densities and productivities. researchgate.netresearchgate.net For example, using cross-over filtration for biomass retention, a continuous process with A. pullulans produced 375 g/L of this compound at a residence time of 22 hours, with a formation rate of 17 g/(L·h). researchgate.net
| Continuous Process | Microorganism | Performance Metrics | Reference |
| Two-Stage Cascade Bioreactor | Aureobasidium pullulans | This compound: up to 433 g/L; Formation Rate: 12.7-13.9 g/(L·h) | nih.gov |
| Chemostat Culture | Aureobasidium pullulans | This compound: >230 g/L at 12h residence time | nih.gov |
| Continuous with Biomass Retention | Aureobasidium pullulans | This compound: 375 g/L; Formation Rate: 17 g/(L·h) | researchgate.net |
| Cell-Recycle Continuous Fermentation | Aspergillus niger | Glucose Conversion Rate: 31.05 g/(L·h); Yield: 0.984 mol/mol | nih.govfrontiersin.org |
Downstream Processing and Purification Techniques
The separation and purification of this compound from the fermentation broth is a critical step that can account for a significant portion of the total production cost. daneshyari.com Traditional methods often involve precipitation and crystallization, which can be energy-intensive and generate waste. nih.govmsrjournal.com Modern downstream processing increasingly relies on membrane-based technologies for a more efficient and environmentally friendly approach. nih.govdaneshyari.com
Membrane Separation Technologies
Membrane separation technologies offer a highly selective and energy-efficient means of purifying this compound. nih.govrsc.org These processes are typically pressure-driven or electrically-driven.
Pressure-driven membrane processes such as microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) are widely used. MF and UF are primarily employed to separate microbial cells and proteins from the fermentation broth, allowing for their recycle back to the fermenter. nih.gov Nanofiltration is then used for the purification and concentration of this compound. nih.govdaneshyari.comhep.com.cn By selecting a nanofiltration membrane with appropriate charge and pore size, it is possible to retain larger molecules like unconverted glucose while allowing the smaller this compound to permeate. hep.com.cn One study demonstrated that under optimal conditions, a polyamide nanofiltration membrane could retain over 85% of unconverted glucose while allowing 88% of the this compound to pass through, with a flux of 161 L·m⁻²·h⁻¹. hep.com.cn
Electrically-driven membrane processes , particularly electrodialysis (ED) and bipolar membrane electrodialysis (BMED) , are highly effective for the recovery and concentration of this compound. msrjournal.comrsc.orgacs.org Electrodialysis uses an electric potential to transport ions across ion-exchange membranes, separating the charged gluconate from non-ionic species. msrjournal.comgoogle.com Bipolar membrane electrodialysis is a particularly advanced technique that can convert the salt of this compound (e.g., sodium gluconate) directly into this compound and a base (e.g., sodium hydroxide). rsc.orgacs.orgresearchgate.net This is achieved through water splitting at the bipolar membrane interface. msrjournal.com This process not only purifies the this compound but also regenerates the base, which can be recycled back to the fermenter for pH control, creating a closed-loop, cleaner production system. acs.org The energy consumption for producing this compound via an electro-membrane reactor with three compartments (EMR-3) has been reported to be as low as 1.28 kWh/kg. msrjournal.com
| Membrane Technology | Principle | Application in this compound Purification | Key Performance Data | Reference |
| Nanofiltration (NF) | Pressure-driven separation based on size and charge. | Separation of this compound from unconverted glucose. | >85% glucose retention, 88% this compound permeation, flux of 161 L·m⁻²·h⁻¹. | hep.com.cn |
| Electrodialysis (ED) | Electric field-driven transport of ions across ion-exchange membranes. | Concentration and purification of gluconate from fermentation broth. | High recovery and purity. | msrjournal.comgoogle.com |
| Bipolar Membrane Electrodialysis (BMED) | Water splitting at bipolar membrane to convert salt to acid and base. | Conversion of sodium gluconate to this compound and sodium hydroxide (B78521). | Energy consumption of 1.28 kWh/kg of this compound produced in an EMR-3 setup. | msrjournal.comacs.org |
| Membrane-Integrated Hybrid System | Combination of fermentation with membrane separation. | Continuous production and purification. | 93 g/L this compound, 98% purity, 0.94 g/g yield, 6.7 g/L/h productivity. | daneshyari.com |
Ion Exchange Chromatography
Ion exchange chromatography (IEX) is a critical purification technique in the production of this compound, particularly for its separation from salt forms, such as sodium gluconate, which is often the direct product of fermentation or catalytic oxidation processes. frontiersin.orgnih.govionxchng.com This method separates molecules based on their net surface charge, making it highly effective for isolating the charged gluconate anion or for converting gluconate salts into the free acid. unc.edufredhutch.org
The primary application of IEX in this context is the conversion of a sodium gluconate solution into this compound. ionxchng.com This is typically achieved using a strong acid cation exchange resin. nih.govionxchng.com In this process, the sodium gluconate solution is passed through a column packed with the resin, which is pre-charged with hydrogen ions (H⁺). As the solution flows through, the Na⁺ ions are exchanged for H⁺ ions on the resin, resulting in the formation of free this compound in the eluate, while the sodium ions remain bound to the resin. frontiersin.orgnih.gov
Anion exchange chromatography is also utilized, often in conjunction with membrane bioreactors, to selectively remove this compound as it is produced. nih.govresearchgate.net This selective removal from the fermentation broth can help to reduce product inhibition, thereby increasing the efficiency of the bioproduction process. researchgate.net In some analytical applications, and potentially for selective purification, an anion exchange resin can be charged with a stronger acid, which is then displaced by the weaker this compound, allowing for its separation. core.ac.uk
The selection of the resin is crucial for the efficiency of the separation. Strong acid cation exchangers are commonly employed for the conversion of gluconate salts to the free acid. Anion exchange materials, such as those based on polystyrene aminated with functional groups, are used when the goal is to bind the gluconate anion itself. msrjournal.com
Table 1: Ion Exchange Resins and Membranes in this compound Purification
| Ion Exchange Type | Material/Resin Example | Primary Function in this compound Synthesis | Reference(s) |
| Strong Acid Cation Exchanger | Sulfonated Polystyrene Resins (H⁺ form) | Conversion of sodium gluconate to free this compound by exchanging Na⁺ for H⁺. | frontiersin.org, nih.gov, ionxchng.com |
| Anion Exchange Resin | Chloromethylated and aminated polystyrene | Used in membranes for electrodialysis to separate gluconate anions. | msrjournal.com |
| Anion Exchange Resin | Aminex A-28 | Employed in the analytical separation of this compound from other organic acids. | core.ac.uk |
| Anion Exchange Membrane (AEM) | Low-density polyethylene (B3416737) grafted with 4-vinylpyridine | Selective removal of this compound from the reaction medium to reduce product inhibition during production. | nih.gov, researchgate.net |
Crystallization and Precipitation Methods
Crystallization and precipitation are fundamental downstream processes for the purification and recovery of this compound, often after initial separation steps like filtration and decolorization. frontiersin.orgnih.gov These methods exploit differences in solubility of the target compound and impurities under specific conditions of temperature, solvent composition, and pH.
Direct Crystallization of this compound Pure, crystalline this compound can be obtained directly from a concentrated aqueous solution. A key challenge in this process is the spontaneous and reversible formation of its lactones (delta-lactone and gamma-lactone) in solution. google.com To favor the crystallization of the acid over the lactones, the process is carefully controlled. One patented method involves concentrating an aqueous this compound solution to approximately 75% dry substance, seeding it with this compound crystals, and continuing crystallization under vacuum distillation at a temperature not exceeding 60°C. google.com This continuous removal of water shifts the equilibrium from the lactones back to the acid, allowing for nearly all of the this compound to be recovered in a crystalline state. google.com
Precipitation via Salt Formation An alternative strategy involves the precipitation of a gluconate salt with low solubility, which is then converted back to the free acid. Calcium gluconate, for instance, is significantly less soluble in water than sodium gluconate. sciencemadness.org By adding a soluble calcium salt (e.g., calcium chloride) to a sodium gluconate solution, calcium gluconate can be selectively precipitated. sciencemadness.org The purified calcium gluconate precipitate is then filtered, washed, and reacted with sulfuric acid. This reaction causes the precipitation of highly insoluble calcium sulfate, leaving a purified aqueous solution of this compound. sciencemadness.org
Antisolvent Crystallization Antisolvent crystallization is another effective technique. This method involves adding a solvent in which this compound is poorly soluble to a concentrated aqueous solution of the acid. This reduces the solubility of the acid in the mixed solvent system, inducing crystallization. rsc.orgornl.gov Isopropanol has been identified as an effective antisolvent for similar organic acids because it reduces solubility while also forming an azeotrope with water, which facilitates solvent removal at lower temperatures and minimizes lactone formation. rsc.orgornl.gov Research suggests this method is applicable to the purification of this compound. rsc.org Similarly, ethanol, in which this compound is only slightly soluble, can be used to precipitate the acid or wash away more soluble impurities. sciencemadness.org
Table 2: Comparison of Crystallization and Precipitation Methods for this compound
| Method | Principle | Key Process Parameters | Advantages | Reference(s) |
| Direct Crystallization | Controlled evaporation and cooling of a supersaturated this compound solution. | Temperature < 60°C, vacuum distillation, seeding with crystals. | Yields pure crystalline acid directly; can be a continuous process. | google.com |
| Precipitation via Salt Formation | Formation of an intermediate gluconate salt with low solubility (e.g., calcium gluconate), followed by acidification. | pH adjustment, addition of precipitating cation (e.g., Ca²⁺), use of strong acid (e.g., H₂SO₄). | High selectivity and purification from highly soluble impurities. | sciencemadness.org |
| Antisolvent Crystallization | Reduction of solubility by adding a solvent in which this compound is insoluble or sparingly soluble. | Choice of antisolvent (e.g., isopropanol, ethanol), solvent-to-antisolvent ratio, temperature. | Avoids high temperatures, preventing lactone formation; can be highly efficient. | rsc.org, ornl.gov, sciencemadness.org |
Chemical Reactivity and Derivatization of Gluconic Acid
Acid-Base Chemistry and Complexation Behavior of Gluconic Acid
In aqueous solution, this compound (C₆H₁₂O₇) behaves as a weak organic acid, establishing an equilibrium with its conjugate base, the gluconate anion. wikipedia.orgchemeurope.comchemcess.com The acid dissociation constant (pKa) for this reaction is approximately 3.7 to 3.86. chemeurope.comchemcess.comacs.org This property is fundamental to its role as a pH regulator and its remarkable ability to form complexes with metal ions. foodadditives.net
The gluconate anion is an exceptional chelating agent, capable of forming stable, water-soluble complexes with a variety of metal ions. atamanchemicals.comthinkdochemicals.comkakhia.org This ability stems from the coordination of the metal ion with the carboxylate group and one or more of the hydroxyl groups. cdnsciencepub.com The chelating power is particularly pronounced in neutral to alkaline solutions, where it can sequester di- and trivalent cations, preventing their precipitation from solution. chemeurope.comatamanchemicals.comthinkdochemicals.com
This property surpasses that of other common chelating agents like EDTA and NTA, especially in concentrated alkaline environments. atamanchemicals.com Metals effectively chelated by gluconate include, but are not limited to, calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and other heavy metals, as well as lanthanides and actinides. wikipedia.orgchemeurope.comatamanchemicals.com This broad-ranging chelation capability is critical in numerous industrial applications, such as cleaning, water treatment, and construction, where it dissolves mineral deposits and prevents scale formation. wikipedia.orgthinkdochemicals.comacs.org
Table 1: Metal Ions Chelated by this compound/Gluconate
| Metal Ion | Valence | References |
|---|---|---|
| Calcium (Ca²⁺) | Divalent | atamanchemicals.com, wikipedia.org, chemeurope.com |
| Iron (Fe²⁺, Fe³⁺) | Divalent, Trivalent | atamanchemicals.com, wikipedia.org, chemeurope.com |
| Copper (Cu²⁺) | Divalent | atamanchemicals.com |
| Aluminum (Al³⁺) | Trivalent | atamanchemicals.com, wikipedia.org, chemeurope.com |
| Cadmium (Cd²⁺) | Divalent | researchgate.net, cambridge.org |
| Cobalt (Co²⁺) | Divalent | researchgate.net, cambridge.org |
| Europium (Eu³⁺) | Trivalent | researchgate.net |
| Holmium (Ho³⁺) | Trivalent | researchgate.net |
| Uranium (U(VI)) | Hexavalent | researchgate.net, cambridge.org |
| Thorium (Th(IV)) | Tetravalent | acs.org, epa.gov |
| Zinc (Zn²⁺) | Divalent | acs.org |
The formation and stability of metal-gluconate complexes are highly dependent on the pH of the solution. thinkdochemicals.comnih.gov The speciation—the distribution of different complex forms—changes as pH varies, which influences the solubility and reactivity of the metal ion. researchgate.net
At a neutral pH of 7, studies show that this compound typically forms complexes with a 1:1 metal-to-ligand stoichiometry (M1Gl1). researchgate.netcambridge.org However, the stability of these complexes increases significantly in alkaline conditions. Research has determined the stability constants (log β) for various metal-gluconate complexes at different pH levels, providing quantitative insight into their formation. For instance, at a high pH of 13.3, the log β values for divalent metal complexes are reported to be between 13 and 20. researchgate.netcambridge.org For trivalent metals under similar conditions, the stoichiometry can vary, with both M1Gl1 and M2Gl1 complexes observed, and log β values ranging from 24 to nearly 50. researchgate.net
Specifically, the complexation of Al(III) has been studied in strongly alkaline solutions (pH > 12), where it forms a 1:1 complex with a stability constant (log K) of 2.4. nih.gov The presence of gluconate has been shown to increase the solubility of metals like cadmium, cobalt, and europium in the pH range of 9 to 13.5. researchgate.net This pH-dependent behavior is critical for applications in radioactive waste management, where this compound can influence the migration of radionuclides by forming soluble complexes. researchgate.netcambridge.orgacs.org
Table 2: Stability Constants (log β) of Selected Metal-Gluconate Complexes
| Metal Ion | pH | Stoichiometry (Metal:Gluconate) | log β | Reference |
|---|---|---|---|---|
| Co²⁺ | 7 | 1:1 | Suggestive of salt formation | researchgate.net |
| U(VI) | 7 | 1:1 | Suggestive of salt formation | researchgate.net |
| Cd²⁺ | 13.3 | Not specified | 13-20 range for M²⁺ | researchgate.net |
| Co²⁺ | 13.3 | Not specified | 13-20 range for M²⁺ | researchgate.net |
| Fe(II) | 13.3 | Not specified | 13-20 range for M²⁺ | researchgate.net |
| Fe(III) | 13.3 | 1:1 | 24-38 range for M³⁺ | researchgate.net |
| Eu³⁺ | 13.3 | 1:1 | 24-38 range for M³⁺ | researchgate.net |
| Ce³⁺ | 13.3 | 2:1 | 43.9 | researchgate.net |
| Ho³⁺ | 13.3 | 2:1 | 49.8 | researchgate.net |
Esterification Reactions of this compound
The hydroxyl and carboxyl groups of this compound allow it to undergo esterification reactions, both intramolecularly and intermolecularly. jungbunzlauer.com
In aqueous solution, this compound spontaneously exists in equilibrium with its cyclic intramolecular esters, known as lactones. chemeurope.comchemcess.com The primary forms are D-glucono-1,5-lactone (also called glucono-delta-lactone or GdL) and, to a lesser extent, D-glucono-1,4-lactone (gamma-lactone). chemcess.comfrontiersin.org A 50% aqueous solution of this compound at room temperature contains about 5% GdL. jungbunzlauer.comatamanchemicals.com These lactones are neutral compounds that are crucial intermediates in many of the derivatization reactions of this compound. jungbunzlauer.com
Beyond lactonization, this compound can react with alcohols to form gluconate esters. It can also be treated with phosphorylating agents, such as phosphorus oxychloride or metaphosphoric acid ethyl ester, to produce phosphoric acid esters of this compound. google.com
The esterification of carboxylic acids with alcohols is typically an acid-catalyzed equilibrium reaction. chemguide.co.uk For this compound, this can be facilitated by heating the reactants in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk In the synthesis of phosphoric acid esters, the reaction can be carried out by heating this compound with the phosphorylating agent. google.com
It is also noteworthy that the synthesis of this compound itself from glucose is often achieved through catalytic oxidation, using heterogeneous catalysts based on noble metals like palladium, platinum, and gold, or bimetallic systems such as Au-Pt and Pd-Bi. monash.edursc.orggoogle.comacs.org
Amidation Reactions and Gluconamide Derivatives
This compound derivatives can be readily converted into amides, known as gluconamides. The most common synthetic route involves the reaction of a this compound lactone, typically D-glucono-delta-lactone, with a primary or secondary amine. nih.govgoogle.com This reaction opens the lactone ring to form the corresponding N-substituted gluconamide.
A variety of gluconamides have been synthesized using this method. For example, reacting glucono-delta-lactone with long-chain aliphatic amines (containing 8 to 18 carbon atoms) produces N-alkylgluconamides, which have applications as surface-active agents. google.com Similarly, reactions with diamines like ethylenediamine (B42938) or N-alkylhexanediamines yield glucosamide surfactants. researchgate.net A series of 13 different D-gluconamides were synthesized in moderate to good yields via the reaction of δ-gluconolactone with various amines, and their structures were confirmed, in some cases by X-ray crystallography. nih.gov The synthesis of d-glucono-p-phenetidide, a compound with therapeutic potential, was achieved by heating p-phenetidine (B124905) with a this compound lactone. google.com These derivatives are often characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.net
Oxidation and Reduction Reactions of this compound
This compound's structure, featuring a carboxylic acid group and multiple hydroxyl groups, allows for a range of oxidation and reduction reactions at different positions on its carbon chain. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation Reactions The oxidation of this compound can target either the primary alcohol group or the secondary alcohol groups. The oxidation of the aldehyde group at the C-1 position of glucose to a carboxyl group is the reaction that forms this compound itself. frontiersin.orgsrce.hr Further oxidation can yield dicarboxylic acids or keto-gluconic acids.
Oxidation to Glucaric Acid: The primary alcohol group at the C-6 position can be oxidized to a carboxylic acid. The reaction of this compound with strong oxidizing agents, such as concentrated nitric acid or nitrogen tetroxide (N₂O₄), converts it into glucaric acid (a dicarboxylic acid). chemcess.comncert.nic.in This same product can be obtained through the direct oxidation of glucose. ncert.nic.in Catalytic systems, including those based on platinum (Pt), have been studied for the oxidation of this compound to glucaric acid. nih.gov
Oxidation to Keto-gluconic Acids: The secondary hydroxyl groups of this compound can be oxidized to ketone groups. For instance, anodic oxidation or oxidation with sodium chlorate (B79027) in an acidic medium can produce 2-oxo-D-gluconic acid (also known as 2-keto-D-gluconic acid) as the primary product. chemcess.com In certain bacterial pathways, this compound can also be oxidized to 2-keto-gluconate or 5-keto-gluconate by specific dehydrogenases. frontiersin.org
Reduction Reactions Reduction reactions of this compound typically target the carboxylic acid group, converting it back to an aldehyde or further to an alcohol.
Reduction to D-Glucose: The carboxylic acid function of this compound can be reduced to an aldehyde, reforming D-glucose. This can be achieved through catalytic hydrogenation in water using a platinum oxide catalyst, which results in a moderate yield. chemcess.com A high yield of D-glucose is attainable from the reduction of D-glucono-1,5-lactone. chemcess.com More recently, electrocatalytic reduction methods have been explored. Silver has been identified as an effective electrocatalyst for reducing this compound to glucose, with optimal conversion observed at a potential of -1.56 V versus the reversible hydrogen electrode (RHE). rsc.org Gold electrodes have also been studied for this electrocatalytic conversion. acs.org
Reduction to Hexanoic Acid: A complete reduction of all oxygen-containing functional groups can be accomplished under harsh conditions. Refluxing this compound with concentrated hydriodic acid and red phosphorus results in the formation of hexanoic acid. chemcess.com
Table 1: Summary of Selected Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent/Catalyst | Key Product |
|---|---|---|
| Oxidation | Concentrated Nitric Acid or N₂O₄ | Glucaric Acid chemcess.comncert.nic.in |
| Oxidation | Anodic oxidation / Sodium chlorate | 2-oxo-D-gluconic acid chemcess.com |
| Reduction | Platinum oxide catalyst / H₂ | D-Glucose chemcess.com |
| Reduction | Silver electrocatalyst | D-Glucose rsc.org |
Thermal Degradation Pathways of this compound and its Salts
The thermal decomposition of this compound and its salts, such as calcium gluconate, involves complex multi-step processes including dehydration, decarboxylation, and charring. The pathway and resulting products are influenced by factors like temperature and the surrounding atmosphere.
When heated, calcium gluconate monohydrate exhibits intumescent behavior, meaning it swells upon heating to form a low-density, closed-cell carbonaceous foam. researchgate.net The volume can expand significantly, and this foam is transformed at higher temperatures (above 750°C) into a porous, cohesive structure based on calcium oxide. researchgate.net
The decomposition begins with the loss of crystal water at around 150°C, which initiates the intumescence. researchgate.net The general thermal decomposition of calcium gluconate (C₁₂H₂₂CaO₁₄) when heated yields elemental carbon, carbon dioxide gas, calcium oxide, and water. youtube.com The process can be summarized as follows:
Dehydration: Initial loss of water molecules.
Intumescence: Swelling and foaming to produce a carbonaceous char.
High-Temperature Transformation: At temperatures above 750°C, the char is converted into a porous inorganic structure. researchgate.net
In an air atmosphere, the decomposition products of calcium gluconate monohydrate have been identified at various temperatures. The final residue at 1000°C consists primarily of calcium oxide. researchgate.net Under certain conditions, such as in the production of injections, thermal degradation can lead to the formation of impurities like 5-hydroxymethyl furoic acid. chinjmap.com Hazardous decomposition products can include carbon monoxide and carbon dioxide. cloudfront.net
Table 2: Decomposition Products of Calcium Gluconate Monohydrate in Air at Various Temperatures
| Temperature (°C) | Identified Decomposition Products |
|---|---|
| 200 | Calcium gluconate, Calcium gluconate monohydrate researchgate.net |
| 400 | Amorphous material researchgate.net |
| 600 | Calcite (CaCO₃), Amorphous material researchgate.net |
| 800 | Calcite (CaCO₃), Lime (CaO) researchgate.net |
Polymerization and Oligomerization of this compound and its Derivatives
This compound serves as a valuable precursor for creating novel biodegradable and functional polymers, particularly polyesters. acs.org Its multiple hydroxyl groups present a challenge for direct polymerization, necessitating the use of protecting groups before polymerization can occur. acs.org
A common strategy involves converting protected this compound into a cyclic monomer, which can then undergo ring-opening polymerization (ROP). acs.orgacs.org This approach allows for the synthesis of polymers with controlled molecular weights and properties. acs.org
The general synthetic route proceeds in several stages:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, 5, and 6 are selectively protected. For example, 3,4:5,6-Di-O-isopropylidene this compound can be synthesized from δ-gluconolactone. acs.org
Formation of Cyclic Monomers: The protected this compound, which contains an α-hydroxy acid function, is used to form heterocyclic monomers similar to lactide or glycolide. acs.org This can result in 1,4-dioxane-2,5-dione type monomers. acs.orgnih.gov Another approach involves creating a cyclic O-carboxyanhydride monomer from acetonide-protected δ-gluconolactone. acs.org
Ring-Opening Polymerization (ROP): The cyclic monomers are polymerized, often using an initiator like stannous octanoate. acs.org This process can yield homopolymers or copolymers. For instance, monomers derived from D-gluconic acid have been copolymerized with DL-lactide to produce novel degradable polyesters with higher glass transition temperatures than standard poly(lactic acid-co-glycolic acid) polymers. nih.gov
The attempts to homopolymerize certain this compound-derived monomers can result in oligomers with low molecular weights (e.g., ~2000 Da). acs.org However, successful homopolymerization has yielded amorphous polyesters with molecular weights (M̄w) around 20,000 Da and glass transition temperatures (Tg) of approximately 95°C. acs.org These polymers are hydrolyzable and have potential applications in the biomedical and pharmaceutical fields. acs.orgnih.gov
Table 3: Research Findings on the Polymerization of this compound Derivatives
| Monomer | Polymerization Method | Initiator | Resulting Polymer/Oligomer | Polymer Properties |
|---|---|---|---|---|
| 3-(1,2:3,4-tetraoxobutyl-di-O-isopropylidene)-dioxane-2,5-dione (5a) | Ring-Opening Homopolymerization | Stannous octanoate | Amorphous Polyester | M̄w ≈ 20,000 Da; Tg ≈ 95°C acs.org |
| 3-methyl-6-(1,2:3,4-tetraoxobutyl-di-O-isopropylidene)-dioxane-2,5-dione (5b) | Ring-Opening Homopolymerization | Stannous octanoate | Oligomers | M̄w ≈ 2000 Da acs.org |
| Monomer 5a and DL-lactide | Ring-Opening Copolymerization | Stannous octanoate | Copolymer | Increased glass transition temperature acs.orgnih.gov |
Mechanisms of Lactone Formation (e.g., D-Glucono-1,5-lactone, D-Glucono-1,4-lactone)
In aqueous solutions, this compound exists in a dynamic equilibrium with its intramolecular esters, known as lactones. nih.govwikipedia.org This reversible lactonization involves the esterification of the C-1 carboxylic acid group with one of the hydroxyl groups along the carbon chain. The two primary lactones formed are D-glucono-1,5-lactone (a six-membered ring, also called a δ-lactone) and D-glucono-1,4-lactone (a five-membered ring, or γ-lactone). researchgate.netresearchgate.net
The formation of these lactones is highly dependent on pH (or pCH). unt.eduosti.gov As the pH of a gluconate solution decreases, protonation of the carboxylate group occurs, followed by lactonization. researchgate.netunt.edu The δ-lactone is formed more readily and is the predominant species under mildly acidic conditions. unt.eduosti.gov For example, in a 0.1 M gluconate solution with a pCH above 2.5, only the δ-lactone is significantly generated. researchgate.netosti.gov As the acidity increases further (pCH below 2.0), the formation of the γ-lactone becomes observable, though the δ-lactone remains the major component. researchgate.netosti.gov
The mechanism is a pseudo-first-order intramolecular reaction. osti.gov The hydrolysis of the lactone back to the open-chain acid is also a key part of the equilibrium. The rate of hydrolysis for D-glucono-1,5-lactone is influenced by temperature and pH, with the rate increasing with heat and higher pH. wikipedia.org
Thermodynamic and kinetic studies have quantified this equilibrium. The deprotonation constant (log Ka) of the carboxylic group has been determined, along with the lactonization constant (log KL) and the specific rate constants for lactone formation and hydrolysis. unt.eduosti.gov
Table 4: Thermodynamic and Kinetic Constants for this compound Lactonization
| Constant | Value | Conditions | Method | Reference |
|---|---|---|---|---|
| Deprotonation constant (log Ka) | 3.30 ± 0.02 | I = 0.1 M NaClO₄, Room Temp. | NMR | unt.eduosti.gov |
| δ-lactonization constant (log KL) | -(0.54 ± 0.04) | I = 0.1 M NaClO₄, Room Temp. | Potentiometric Titration | unt.eduosti.gov |
| δ-lactonization rate constant (k₁) | 3.2 x 10⁻⁵ s⁻¹ | pCH ≈ 5.0 | ESI-MS | unt.eduosti.gov |
Advanced Analytical Methodologies for Gluconic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of gluconic acid and its derivatives. The versatility of chromatographic methods allows for the effective separation of this compound from complex matrices and its precise quantification.
High-Performance Liquid Chromatography (HPLC) with various detection methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile organic acids like this compound. hmdb.ca The choice of detector is critical and is often dictated by the sample matrix and the analytical objective, as this compound lacks a strong UV chromophore.
Common Detection Methods:
Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase caused by the analyte. hmdb.caresearchgate.net They are suitable for detecting sugars and organic acids but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution. hmdb.caacs.org
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is compatible with gradient elution. drugbank.comresearchgate.net It works by nebulizing the eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. drugbank.comhmdb.ca This makes it well-suited for analyzing compounds like this compound that are less volatile than the mobile phase. drugbank.comresearchgate.net The sensitivity of ELSD can be enhanced by using low-temperature evaporation, which is particularly beneficial for semi-volatile compounds. nih.gov
Pulsed Amperometric Detection (PAD): PAD is a highly sensitive and selective method for the analysis of electroactive compounds. It is particularly effective for carbohydrates and organic acids, including this compound, often following separation on an anion exchange column. hmdb.cabmrb.ioecmdb.ca This technique can be applied directly to complex samples like wine with minimal preparation. hmdb.ca
UV Detection (with Derivatization): Since this compound has poor UV absorption, direct UV detection is challenging but can be performed at low wavelengths (e.g., 210 nm). researchgate.net To enhance sensitivity and selectivity, pre-column or post-column derivatization can be employed. This involves reacting the analyte with a UV-absorbing agent (a chromophore) to make it readily detectable. nih.govhmdb.ca
The separation itself is typically achieved on various types of columns, including ion-exchange, ion-exclusion, or reversed-phase columns. hmdb.cahmdb.caresearchgate.net For instance, a rapid HPLC method using an Aminex HPX-87H organic acid column has been developed for the separation and quantification of this compound in grape juice and wine. hmdb.ca
Table 1: Examples of HPLC Methods for this compound Analysis
| Column | Mobile Phase | Detector | Application | Reference |
| Aminex HPX-87H | Sulfuric Acid Solution | RI | Grape Juice, Wine | hmdb.ca |
| Anion Exchange | Sodium Hydroxide (B78521) Solution | PAD | Wine | hmdb.cabmrb.ioecmdb.ca |
| Amaze TH | 80% ACN with 20 mM AmFm pH 3 | ELSD | Standards | researchgate.net |
| RSpak DE-613 | 2 mM Perchloric Acid | UV (210 nm) | Standards | researchgate.net |
| Agilent SB-Aq | 0.025 mol/L KH₂PO₄ (pH 2.5) | UV (210 nm) | Fermentation Broth | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound and its lactones are non-volatile due to their polar nature and multiple hydroxyl groups. nih.gov Therefore, a crucial derivatization step is required to convert them into volatile and thermally stable compounds suitable for GC analysis. drugbank.comresearchgate.net
The most common derivatization procedure is silylation , which involves replacing the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. hmdb.caresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. acs.orgbmrb.io To prevent the formation of multiple derivative peaks due to isomerization, a two-step process involving methoximation followed by silylation is often employed. drugbank.comhmdb.ca Methoximation converts the aldehyde and keto groups into oximes, which stabilizes the molecule and leads to cleaner chromatograms. hmdb.ca
Once derivatized, the volatile TMS-ethers and esters are separated on a GC column, typically a capillary column like a DB-624 or a Varian FactorFour VF-5ms, and detected, most commonly by a mass spectrometer (GC-MS). researchgate.net GC-MS provides both separation and structural information, allowing for the identification of this compound and its lactone forms, such as γ-gluconolactone and δ-gluconolactone, which can exist in equilibrium. hmdb.ca
Table 2: GC-MS Derivatization and Analysis of this compound
| Derivatization Method | Derivatizing Reagents | GC Column | Detection | Key Findings | Reference |
| Silylation | BSTFA + TMCS | DB-624 | MS | Enables quantification of glucuronic acid and its lactone. | acs.orgresearchgate.net |
| Silylation | Not specified | Not specified | MS | Identification of γ-gluconolactone and δ-gluconolactone in musts. | hmdb.ca |
| Methoximation + Silylation | Methoxyamine hydrochloride, MSTFA | Not specified | MS | Prevents isomerization and formation of multiple derivatives. | hmdb.ca |
| Silylation | Not specified | Varian FactorFour VF-5ms | MS | Used for compositional analysis of carbohydrates including this compound. |
Ion Chromatography (IC) for Gluconates
Ion Chromatography (IC) is a highly effective technique for the determination of ionic species, making it particularly suitable for the analysis of gluconate, the anionic form of this compound. hmdb.ca This method is prized for its ability to separate a wide range of organic acids and inorganic anions in complex samples with minimal sample preparation, often requiring only dilution and filtration. researchgate.net
A common approach involves anion-exchange separation using columns like the Dionex IonPac AS11-HC-4µm, which is designed for the analysis of complex samples containing numerous organic acids. researchgate.net Elution is typically performed using a potassium hydroxide (KOH) or sodium hydroxide (NaOH) gradient. hmdb.caresearchgate.netresearchgate.net
Suppressed conductivity detection is the predominant detection method in IC for organic acids. researchgate.netbmrb.ioresearchgate.net A suppressor device is placed between the analytical column and the detector to reduce the conductivity of the eluent and convert the analyte ions into a more conductive form. researchgate.net This process significantly lowers the background noise and enhances the sensitivity for analytes like gluconate. researchgate.net
In some applications, a two-dimensional IC system is employed, which may combine suppressed conductivity with Pulsed Amperometric Detection (PAD) to achieve high separation efficiency and accuracy for complex sample matrices. hmdb.cahmdb.caresearchgate.net
Table 3: Ion Chromatography Methods for Gluconate Analysis
| Column | Eluent | Detector | Application | Reference |
| Dionex IonPac AS11-HC-4µm | KOH Gradient | Suppressed Conductivity | Kombucha | researchgate.net |
| Ionpac AG18 + AS18 | NaOH Isocratic | Suppressed Conductivity | Water Samples | hmdb.cahmdb.caresearchgate.net |
| CarboPac PA1 + PA20 | NaOH Isocratic | Pulsed Amperometric Detection (PAD) | Water Samples | hmdb.cahmdb.caresearchgate.net |
| Anion-Exchange | Not specified | Suppressed Conductivity | Animal Feeds | hmdb.ca |
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods, particularly Nuclear Magnetic Resonance, are indispensable for the definitive structural identification of this compound and its derivatives and for monitoring their formation and transformation in chemical and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed structural information at the atomic level. It is used to unambiguously identify this compound, differentiate it from its lactone forms (δ-gluconolactone and γ-gluconolactone), and study its interactions and reaction pathways. drugbank.comresearchgate.net
¹H NMR Spectroscopy: Proton (¹H) NMR provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals are used to construct the molecular structure. Experimental ¹H NMR spectra for this compound, typically recorded in solvents like D₂O or H₂O, show distinct signals for the protons along the carbon backbone. hmdb.cabmrb.iohmdb.ca These spectra can be used to monitor changes in the molecule, such as complexation with metal ions. hmdb.ca
¹³C NMR Spectroscopy: Carbon (¹³C) NMR provides a signal for each unique carbon atom in the molecule. researchgate.net Proton-decoupled ¹³C NMR spectra are particularly useful, as they present each carbon as a single peak, simplifying the spectrum. researchgate.net The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for clear differentiation of the carboxyl carbon (C1) from the hydroxyl-bearing carbons (C2-C6). bmrb.ioresearchgate.netresearchgate.net
2D-NMR Spectroscopy: Two-dimensional (2D) NMR techniques provide correlation information between different nuclei, which is essential for definitive signal assignment and complex structural elucidation.
¹H-¹H Correlated Spectroscopy (COSY/TOCSY): These experiments identify protons that are spin-coupled to each other, allowing for the mapping of the proton network within the molecule. acs.orgecmdb.ca
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously. nih.govbmrb.io
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is particularly valuable for identifying quaternary carbons (like the carboxyl carbon) and for linking different fragments of a molecule. drugbank.com Quantitative HMBC has been successfully used to analyze and quantify product streams from glucose oxidation, including this compound and its lactone derivatives. drugbank.com
Table 5: Representative NMR Chemical Shifts for D-Gluconic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| C1 | - | ~181.3 | bmrb.ioecmdb.ca |
| H2 | ~4.02 - 4.12 | - | bmrb.io |
| C2 | - | ~75.3 | bmrb.io |
| H3 | ~3.75 - 3.83 | - | bmrb.io |
| C3 | - | ~76.8 | bmrb.io |
| H4 | ~3.78 - 3.81 | - | bmrb.io |
| C4 | - | ~73.7 | bmrb.io |
| H5 | ~3.63 - 3.77 | - | bmrb.io |
| C5 | - | ~73.9 | bmrb.io |
| H6/H6' | ~3.65 - 3.68 | - | bmrb.io |
| C6 | - | ~65.3 | bmrb.ioecmdb.ca |
| Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. Data is referenced from spectra recorded in D₂O or H₂O at neutral pH. bmrb.ioecmdb.ca |
Mass Spectrometry (MS) and Tandem MS Approaches
Mass spectrometry has become an indispensable tool for the analysis of this compound, providing high sensitivity and structural information. It is typically coupled with a chromatographic separation technique.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing this compound in aqueous samples. The technique separates this compound from other components in a mixture before it enters the mass spectrometer for detection. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar, thermally labile molecules like this compound. Analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. For this compound, the precursor ion is observed at a mass-to-charge ratio (m/z) of 195.05. sigmaaldrich.comresearchgate.netresearchgate.net Tandem MS (MS/MS) experiments can provide further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. Common fragment ions for this compound include those at m/z 177, 159, 129, 111, 99, and 75. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for this compound analysis. Due to the low volatility of this compound, a derivatization step is required prior to analysis. nih.gov This typically involves silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers and esters, respectively, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govhmdb.ca The resulting volatile derivative can then be separated by GC and detected by MS. The GC-MS analysis of the hexakis(trimethylsilyl) derivative of this compound provides characteristic mass spectra that can be used for identification and quantification. hmdb.canist.gov
| Technique | Derivatization | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|---|
| LC-ESI-MS/MS | None | Negative | 195.05 | 177, 159, 129, 111, 99, 75 | researchgate.net |
| GC-MS | Trimethylsilylation (TMS) | Electron Ionization (EI) | N/A (Fragmentation Pattern) | Characteristic ions for the 6TMS derivative | hmdb.ca |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for the structural characterization of this compound.
Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, identifies functional groups within a molecule based on their absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to O-H stretching of the multiple hydroxyl groups, C-H stretching, and the distinctive C=O stretching of the carboxylic acid group. chemicalbook.comresearchgate.net The presence of strong, broad bands confirms the presence of these functional groups, aiding in the identification of the compound. researchgate.netnist.gov
Raman Spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of solid this compound features characteristic C-H stretching vibrations and C-C vibrations. researchgate.net A key advantage is its application in Surface-Enhanced Raman Scattering (SERS), where the Raman signal of a molecule adsorbed onto a metallic nanostructured surface is dramatically amplified. Studies have shown that this compound can be detected using SERS, with the molecule chemically adsorbed onto silver nanoparticles via its carboxylic group. researchgate.net
| Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| FTIR | O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 | nist.gov |
| FTIR | C=O Stretch (Carboxylic Acid) | ~1700-1750 | nist.gov |
| FTIR | C-O Stretch / O-H Bend | ~1000-1400 | researchgate.netresearchgate.net |
| Raman | C-H Stretch | ~2800-3100 | researchgate.net |
| Raman | C=O Stretch | ~1606 (low intensity) | researchgate.net |
UV-Visible Spectroscopy in Complexation Studies
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the formation and stoichiometry of complexes between metal ions and ligands like this compound. libretexts.org While this compound itself does not have strong absorption in the UV-Vis region, its complexation with certain metal ions can lead to the formation of new chromophores that do absorb light, or cause shifts in the absorption bands of the metal ion. researchgate.netnih.gov By monitoring changes in the absorbance spectra as the ratio of metal to ligand is varied (a technique known as the mole-ratio method), the stoichiometry of the resulting complex can be determined. ijpras.com This method has been applied to study the interaction of gluconate with various metal ions, which is critical for understanding its chelating properties. researchgate.netresearchgate.net
| Metal Ion | pH Condition | Determined Stoichiometry (Metal:Gluconate) | Methodology | Reference |
|---|---|---|---|---|
| Cobalt (Co²⁺) | Alkaline | 1:1 | Spectrophotometric & Conductometric Titration | researchgate.net |
| Uranium (U(VI)) | Alkaline | 1:1 | UV-Vis Measurements | researchgate.net |
| Various (Cu²⁺, Ca²⁺, etc.) | Not Specified | Varies | Mole-Ratio Method | ijpras.com |
Electrochemical Detection and Biosensor Development
Electrochemical methods, particularly amperometric biosensors, offer a rapid, sensitive, and cost-effective approach for this compound determination. These devices integrate a biological recognition element (an enzyme) with an electrochemical transducer.
The most common principle involves the enzymatic oxidation of this compound. In first-generation biosensors, an enzyme like gluconate dehydrogenase (GADH) is immobilized on an electrode surface. nih.govacs.org The enzyme catalyzes the oxidation of gluconate, and the resulting current from the electrochemical reaction is measured. To improve performance and operate at lower potentials, second-generation biosensors incorporate a mediator, such as tetrathiafulvalene (B1198394) (TTF), to shuttle electrons between the enzyme's active site and the electrode. nih.govacs.org More advanced biosensors utilize multi-enzyme cascade reactions to amplify the signal and enhance sensitivity. electrochemsci.orgresearchgate.net For example, a system involving gluconate kinase, creatine (B1669601) kinase, creatinase, sarcosine (B1681465) oxidase, and peroxidase has been developed. electrochemsci.org The immobilization of these enzymes onto nanostructured materials like carbon nanotubes can further improve the sensor's performance. electrochemsci.org
| Enzyme System | Immobilization/Mediator | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Gluconate Dehydrogenase (GADH) | Self-Assembled Monolayer (SAM) / Tetrathiafulvalene (TTF) | 6.0x10⁻⁷ to 2.0x10⁻⁵ M | 1.9x10⁻⁷ M | nih.govacs.org |
| Multi-enzyme cascade (5 enzymes) | Chitosan (B1678972) / Multi-walled Carbon Nanotubes | 4 to 620 µM | 2.6 µM | electrochemsci.org |
| Gluconate Kinase & 6-phospho-D-gluconate dehydrogenase | Crosslinking on Screen-Printed Carbon Electrode | 7.46 to 71.43 µM | 7.46 µM | researchgate.net |
Enzymatic Assay Development for this compound Determination
Enzymatic assays performed in solution and measured by spectrophotometry provide a highly specific and widely adopted method for quantifying D-gluconic acid. These assays are available as commercial kits and can be adapted for manual or automated analysis. r-biopharm.comr-biopharm.com
The principle of the most common assay involves a two-step enzymatic reaction. nih.govmegazyme.com
Phosphorylation: D-gluconate is first phosphorylated by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (B57859) (ATP), forming D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP). wikipedia.org
Oxidation: The D-gluconate-6-phosphate is then oxidatively decarboxylated by the enzyme 6-phosphogluconate dehydrogenase (6-PGDH) using nicotinamide-adenine dinucleotide phosphate (B84403) (NADP⁺) as a cofactor. This reaction produces ribulose-5-phosphate and reduced nicotinamide-adenine dinucleotide phosphate (NADPH). megazyme.com
The amount of NADPH formed is directly proportional to the initial amount of D-gluconic acid in the sample. The increase in NADPH is measured by the corresponding increase in absorbance at a wavelength of 340 nm. nih.govmegazyme.com This method is highly specific and can be used to determine this compound in various matrices like wine, fruit juice, and other foodstuffs. sigmaaldrich.com
| Enzyme 1 | Enzyme 2 | Cofactor | Measured Product | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Gluconate Kinase (GK) | 6-Phosphogluconate Dehydrogenase (6-PGDH) | ATP, NADP⁺ | NADPH | 340 nm | nih.govmegazyme.com |
| Gluconokinase | Coupled Enzyme System | ATP | Colorimetric Product | 450 nm | sigmaaldrich.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for the comprehensive analysis of complex mixtures. ajrconline.orgajpaonline.comnih.gov They provide superior resolution, sensitivity, and specificity compared to standalone techniques.
For this compound analysis, the most powerful and widely used hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govshimadzu.com
LC-MS: This technique combines the excellent separation capabilities of High-Performance Liquid Chromatography (HPLC) for polar, non-volatile compounds with the sensitive and selective detection of mass spectrometry. shodex.comshodexhplc.com As discussed in section 4.2.2, methods using HILIC columns under alkaline conditions can effectively separate this compound from sugars like glucose, which is often necessary. shodex.comshodexhplc.com The use of tandem mass spectrometry (LC-MS/MS) further enhances certainty in identification by providing structural data from fragmentation patterns. chromatographyonline.comnih.gov
GC-MS: This combination is ideal for volatile and semi-volatile compounds. ajpaonline.com As this compound is non-volatile, it requires derivatization to a more volatile form (e.g., TMS derivative) before injection into the gas chromatograph. nih.gov The GC separates the derivatized analyte from other volatile components in the sample matrix before it enters the MS for detection and identification based on its unique mass spectrum and retention time. nih.gov
The coupling of these separation and detection technologies provides an unparalleled ability to separate, identify, and quantify this compound and its derivatives, even at trace levels in highly complex samples. ijpsjournal.com
| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantage for this compound Analysis | Reference |
|---|---|---|---|---|
| LC-MS (/MS) | Liquid Chromatography (e.g., HILIC, Ion-Pair) | Mass Spectrometry | Direct analysis in aqueous samples without derivatization; high sensitivity and structural confirmation. | shodex.comshodexhplc.comchromatographyonline.com |
| GC-MS | Gas Chromatography | Mass Spectrometry | High-resolution separation and robust identification of derivatized this compound. | nih.govajpaonline.comnih.gov |
Industrial and Technological Applications of Gluconic Acid Non Human/non Clinical
Role of Gluconic Acid in Detergency and Cleaning Formulations
This compound and its salts, particularly sodium gluconate, are highly effective components in both industrial and household cleaning products. pmpinc.comrawsource.com Their primary function is to act as a chelating agent, which significantly enhances the performance of detergents, especially in hard water conditions. pmpinc.comrawsource.com
The standout property of this compound in cleaning applications is its exceptional chelating power, particularly in alkaline and concentrated alkaline solutions. atamanchemicals.com It forms stable complexes with divalent and trivalent metal ions such as calcium (Ca²+), magnesium (Mg²+), iron (Fe³⁺), and aluminum (Al³⁺). atamanchemicals.comwikipedia.org This process, known as sequestration, prevents these metal ions from interfering with the cleaning process. pmpinc.com
In hard water, dissolved metal salts can react with detergent components to form insoluble precipitates, commonly known as soap scum, which reduces cleaning efficiency and creates deposits. rawsource.com By binding these metal ions, gluconate prevents their precipitation, effectively softening the water and allowing the detergent's active ingredients to work more efficiently. pmpinc.com This action is also crucial for dissolving and preventing mineral scales. For instance, gluconate is added to caustic soda solutions to help remove deposits like milkstone and beerstone from food processing equipment. pmpinc.comjiaanbiotech.com It is also a key ingredient in bottle washing formulations, where it removes calcium scales and labels. jiaanbiotech.com Its ability to dissolve mineral deposits makes it a valuable component in rust removers and other metal cleaning formulations. wikipedia.orgriverlandtrading.comatamanchemicals.com
Table 1: Chelating Action of this compound on Metal Ions in Cleaning
| Metal Ion | Effect in Hard Water | Role of this compound/Gluconate | Application Example |
| Calcium (Ca²⁺) | Forms limescale, soap scum | Sequesters Ca²⁺, preventing precipitation and dissolving existing scale. pmpinc.commade-in-china.com | Bottle washing, dairy equipment cleaning. jiaanbiotech.com |
| Magnesium (Mg²⁺) | Contributes to water hardness, forms scum | Binds with Mg²⁺, preventing interference with surfactants. rawsource.com | General purpose detergents. rawsource.com |
| Iron (Fe³⁺) | Causes rust stains | Forms stable complexes with iron ions, aiding in rust removal. atamanchemicals.comwikipedia.org | Metal surface cleaners, rust removers. atamanchemicals.com |
| Aluminum (Al³⁺) | Can form deposits | Chelates Al³⁺, preventing scale and interference. atamanchemicals.comwikipedia.org | Metal finishing baths, industrial cleaners. jiaanbiotech.com |
| Copper (Cu²⁺) | Can cause staining | Sequesters Cu²⁺, preventing discoloration and deposits. atamanchemicals.comatamanchemicals.com | Metal plating, textile processing. atamanchemicals.com |
This compound's properties are highly valued in demanding industrial and institutional cleaning scenarios. It is used in formulations for cleaning metal surfaces, descaling equipment, and industrial degreasing. riverlandtrading.comatamanchemicals.com A significant advantage is that it is a mild, organic acid, making it less corrosive to metal surfaces compared to stronger inorganic acids. sxzorui.comgoogle.com
In the food and beverage industry, this compound-based cleaners are used for clean-in-place (CIP) systems. clearsolutionsusa.com They are effective in removing stubborn organic and inorganic soils from stainless steel equipment without causing damage. pmpinc.com For cleaning non-ferrous metals like aluminum or copper, where harsh caustics cannot be used, blends of organic acids including this compound are employed to remove deposits. pmpinc.com this compound is also a component in acidic cleaning compositions, where it has been found to surprisingly act as a corrosion inhibitor, protecting metal surfaces during the cleaning process. google.com
Applications in Construction Materials
In the construction industry, this compound and its derivative, sodium gluconate, serve as essential chemical admixtures for concrete and cement-based systems. wikipedia.orgjohnlaurits.com Their primary functions are to control the setting time and improve the rheological properties of fresh concrete. riverlandtrading.comcdnsciencepub.com
This compound is a well-established set retarder, meaning it slows down the chemical reactions of cement hydration. wikipedia.orgcdnsciencepub.com This delays the initial and final setting times of the concrete, which is crucial in situations like high-temperature concreting, long-distance transportation of ready-mix concrete, and the casting of large, thick slabs where heat needs to be dissipated over a longer period to prevent cracking. wikipedia.orgatamanchemicals.comcdnsciencepub.com
The retarding effect is attributed to the chelation of calcium ions (Ca²⁺) by the gluconate anion. cdnsciencepub.comresearchgate.net By binding the calcium ions that are essential for the nucleation and growth of hydration products like tricalcium silicate (B1173343) (C₃S), this compound interferes with the hardening process. cdnsciencepub.com Research has shown that even small dosages of this compound can have a significant impact on setting times without compromising the final mechanical strength of the concrete. cdnsciencepub.comresearchgate.netresearchgate.net
Table 2: Effect of this compound (GA) Dosage on Concrete Setting Time
| GA Dosage (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) | Change vs. Control (Initial) | Change vs. Control (Final) |
| 0.00 (Control) | 70 | 410 | - | - |
| 0.02 | 100 | 440 | +42.9% | +7.3% |
| 0.04 | 130 | 470 | +85.7% | +14.6% |
| 0.06 | 160 | 500 | +128.6% | +22.0% |
| 0.08 | 190 | 530 | +171.4% | +29.3% |
| 0.10 | 220 | 560 | +214.3% | +36.6% |
| Data derived from a study on Ordinary Portland Cement (OPC) pastes. The control mix contained no retarder. cdnsciencepub.com |
Beyond its retarding capabilities, this compound positively influences the rheological, or flow, properties of fresh concrete. It acts as a water reducer and plasticizer, improving the workability and slump retention of the mix. jiaanbiotech.comriverlandtrading.comcdnsciencepub.com This means the concrete remains more fluid and easier to place and finish for a longer period. cdnsciencepub.com
Studies have demonstrated that incorporating this compound can prolong the workability of concrete by up to 150 minutes. cdnsciencepub.comresearchgate.netresearchgate.net This enhanced slump retention is particularly beneficial when this compound is used in conjunction with polycarboxylate ether (PCE) superplasticizers, as it is believed to enhance the dispersing ability of the superplasticizer system. cdnsciencepub.com This results in a more stable and robust concrete mixture that is less prone to segregation and bleeding. borregaard.com
Utilization in Textile Industry and Dyeing Processes
This compound serves several important functions in the textile industry, primarily during dyeing and finishing processes. atamanchemicals.comnih.gov Its role is mainly centered on its ability to chelate metal ions and stabilize process baths. jiaanbiotech.com
Metal ions, such as iron and copper, can be present in the water supply or on the textile fibers themselves. These ions can interfere with the dyeing process, causing uneven coloration, shade changes, or dulling of colors. rawsource.com this compound is used as a sequestrant to bind these stray metal ions, preventing them from negatively impacting the dye and ensuring uniform, vibrant results. rawsource.comatamanchemicals.com
Furthermore, this compound is used as a stabilizer in bleach baths, such as those using hydrogen peroxide. jiaanbiotech.com It helps to control the decomposition of the bleaching agent, ensuring a more consistent and effective bleaching process while minimizing potential damage to the fabric. rawsource.com It has also been used as a sour rinse in textile processing, and research has pointed to the use of its iron salt, iron (II) gluconate, as a component in more environmentally friendly indigo (B80030) dyeing processes. google.comache-pub.org.rs
Agricultural Applications
In agriculture, this compound serves as a natural and biodegradable agent to improve nutrient delivery to crops, enhancing both plant health and soil quality. ad-terram.nljiaanbiotech.com
Plants require essential micronutrients like iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) for vital metabolic processes. ad-terram.nlad-terram.nl In many soil conditions, particularly alkaline soils, these micronutrients can form insoluble precipitates, making them unavailable for plant uptake. cropaidnutrition.com
This compound functions as an excellent chelating agent, forming stable, water-soluble complexes with these micronutrient ions. ad-terram.nljiaanbiotech.com This chelation process protects the positively charged micronutrients, allowing the resulting neutral or slightly negative complexes to be more easily absorbed by plant roots and leaves. jiaanbiotech.com These gluconate-chelated nutrients are recognized by the plant, facilitating efficient uptake and translocation within the plant system. ad-terram.nljiaanbiotech.com Formulations based on this compound are stable over a wide pH range (typically 2-12), ensuring the micronutrients remain available to the plant under various soil conditions. ad-terram.nl Unlike synthetic chelating agents such as EDTA, this compound is biodegradable and environmentally friendly. ad-terram.nl
Comparison of Chelating Agents in Agriculture
| Aspect | This compound | EDTA (Ethylenediaminetetraacetic acid) | Reference |
|---|---|---|---|
| Origin | Natural (from glucose) | Synthetic | ad-terram.nl |
| Biodegradability | Readily biodegradable | Persistent in nature, not readily biodegradable | ad-terram.nl |
| Plant Uptake | Recognized by plants, facilitating active uptake pathways | Less recognized by natural plant pathways | ad-terram.nl |
| Function | Forms gentle, bioavailable complexes with micronutrients | Forms strong, stable complexes with micronutrients | ad-terram.nlcropaidnutrition.com |
| Environmental Profile | Considered environmentally friendly | Raises environmental concerns due to persistence | ad-terram.nljiaanbiotech.com |
The application of this compound can lead to improved soil health. jiaanbiotech.com Certain soil rhizobacteria naturally produce this compound, which helps to solubilize mineral phosphates, making phosphorus more available to plants. nih.gov When used in agricultural formulations, this compound contributes to this effect, enhancing the availability of essential nutrients. jiaanbiotech.comnih.gov
Furthermore, the use of gluconate-based products can enhance soil microbial activity by providing a carbon-rich food source for beneficial microorganisms. core.ac.uk This increased biological activity contributes to better soil structure and fertility. jiaanbiotech.comcore.ac.uk Studies have shown that the adoption of organic farming practices that include gluconate-based formulations can enhance soil organic carbon (SOC). core.ac.uk
Applications in Metal Finishing and Electroplating
In metal finishing, the composition of the plating bath is crucial for achieving a high-quality, uniform, and durable coating. This compound and its salts are used as additives to control the chemistry of these baths.
During the electrodeposition of metals like nickel, zinc, and tin, complexing agents are added to the plating solution, or bath, to control the availability and deposition of metal ions. researchgate.netgoogle.comnmfrc.orgmdpi.com Gluconate is used as a complexing agent in various electroplating processes. researchgate.net
In nickel electroplating, for instance, gluconate forms specific complex species with nickel ions depending on the pH of the bath. researchgate.net The use of gluconate in the bath can significantly improve the throwing power, which is the ability of the plating solution to produce a coating of uniform thickness on an irregularly shaped object. researchgate.net Research has shown that nickel plates of high quality and brightness can be obtained from baths containing sodium gluconate. researchgate.net Similarly, in tin plating from acidic baths, the presence of gluconate ions improves the quality of the deposits and the throwing power of the bath by complexing with the free Sn+2 ions. nmfrc.org In alkaline zinc cyanide baths, the addition of a reaction product of gelatin and this compound results in electroplated products with a greatly improved brightness of finish. google.com
Role in Surface Treatment and Passivation Processes
This compound and its salts, particularly sodium gluconate, are integral components in industrial cleaning and metal surface treatment. Their primary function is to prepare metal surfaces for subsequent processes, such as painting or plating, by removing unwanted deposits like rust, scale, and grease. This cleaning action is a critical prerequisite for passivation, a process that creates a protective, non-reactive oxide layer on the metal surface to enhance its corrosion resistance. wikipedia.orgreliance-foundry.com
The effectiveness of this compound in this domain stems from its powerful chelating ability. atamanchemicals.com It forms stable, water-soluble complexes with di- and trivalent metal ions such as iron, calcium, and aluminum, especially in alkaline solutions. atamanchemicals.comjungbunzlauer.com This sequestration prevents the precipitation of metal hydroxides and salts, which would otherwise form scale on equipment and the metal surfaces being treated. pmpinc.com In steel processing, for instance, gluconate is a key ingredient in hot, alkaline derusting formulations, where it binds to iron ions, preventing their redeposition onto the cleaned surface. researchgate.net
A proposed mechanism for corrosion inhibition involves the gluconate diffusing to the metal surface, forming a complex with ferrous ions (Fe²⁺) at anodic sites. pmpinc.com This creates a thin, protective film that shields the metal from the corrosive environment. pmpinc.com Research has also revealed, surprisingly, that while traditionally used in alkaline cleaners, this compound is an effective corrosion inhibitor in acidic cleaning compositions as well. google.comgoogle.com Studies have shown that it can significantly reduce the corrosion of stainless steel and nickel when combined with acids like urea (B33335) sulfate, offering a less corrosive and more environmentally benign alternative to other acid cleaners. google.comgoogle.com
This compound as a Pharmaceutical Excipient and Formulation Aid
In the pharmaceutical industry, this compound and its derivatives serve as critical excipients—inactive substances used as a carrier for the active ingredients of a medication. atamanchemicals.comnih.gov Its utility is not for therapeutic effect itself, but to aid in the manufacturing process, and to enhance the stability, and performance of the final drug product. atamanchemicals.com The molecule's dual functionality, possessing both hydroxyl and carboxyl groups, allows it to act as a versatile formulation aid. jungbunzlauer.com
Chelating Agent in Pharmaceutical Preparations
One of the principal roles of this compound in pharmaceuticals is as a chelating agent. atamanchemicals.comfishersci.com Many active pharmaceutical ingredients (APIs) are susceptible to degradation catalyzed by trace metal ions that may be present in the formulation from raw materials or equipment. By forming stable complexes with these metal ions, this compound effectively sequesters them, preventing them from participating in degradative oxidative reactions and thus enhancing the stability and shelf-life of the drug product. atamanchemicals.com
This chelating property is also fundamental to the formulation of mineral supplements. Salts such as ferrous gluconate, calcium gluconate, and zinc gluconate are used because the gluconate ion acts as a biologically neutral carrier for the metal ion, forming a stable, soluble compound. wikipedia.org
pH Adjustment and Stabilization in Formulations
This compound is employed as a pH adjuster and buffering agent in various pharmaceutical formulations, including oral and parenteral (injectable) products. atamanchemicals.comjungbunzlauer.com As a weak acid with a pKa of approximately 3.6, it and its conjugate base (gluconate) can form a buffer system to maintain the pH of a formulation within a specific range. foodadditives.net This is crucial for the stability and solubility of many APIs, which are often pH-sensitive.
In aqueous solutions, this compound exists in equilibrium with its neutral cyclic esters, glucono-delta-lactone (GDL). atamanchemicals.com The slow hydrolysis of GDL to this compound provides a gradual and controlled reduction in pH, a property that can be leveraged for precise pH control during formulation and to ensure long-term stability of the final product. researchgate.net Recent research has also explored novel biodegradable polymers based on acetal-protected this compound for controlled drug delivery, where the polymer's degradation and subsequent drug release are responsive to pH changes. nih.gov
Food Industry Applications (as a processing aid, not for nutritional benefit or dosage)
Within the food industry, this compound (identified as food additive E574) and its derivatives are utilized as processing aids rather than for any nutritional value. wikipedia.orgfoodadditives.net Their functions are diverse, ranging from pH control to the sequestration of metal ions that can compromise food quality. foodadditives.net It is considered a mild organic acid, contributing a less intense tartness compared to other common food acidulants like citric or malic acid. jungbunzlauer.comresearchgate.net
Acidulant and pH Regulator in Food Processing
As an acidulant, this compound provides a mild, refreshing tartness to foods and beverages. researchgate.net It is used to control and regulate the pH in a variety of products. jungbunzlauer.comfoodadditives.net For example, in beverages, it helps to stabilize the final product and enhance flavor profiles. In bakery products, its derivative, glucono-delta-lactone (GDL), acts as a leavening acid, reacting with baking soda to produce carbon dioxide gas, which increases dough volume. foodadditives.net The controlled rate of hydrolysis of GDL into this compound makes it an ideal acidulant for applications requiring a slow and steady decrease in pH, such as in the production of some cheeses and cured sausages. researchgate.net
Sequestrant for Trace Metals in Food Products
The ability of this compound to chelate metal ions is a significant benefit in food processing. atamanchemicals.comjungbunzlauer.com Trace amounts of metal ions, such as iron and copper, can catalyze oxidative reactions that lead to discoloration, flavor degradation, and reduced shelf life in food products. By acting as a sequestrant, this compound binds these metals into stable complexes, effectively inactivating them. atamanchemicals.com This function is particularly valuable in products like canned vegetables and seafood, where it helps to maintain color and prevent spoilage. In dairy processing, it is used to prevent the formation of milkstone, a mineral deposit composed primarily of calcium and magnesium salts, by sequestering the calcium ions. foodadditives.net
Antioxidant Synergist in Food Preservation
This compound's role as an antioxidant in food preservation is primarily that of a synergist. While not a potent primary antioxidant itself, it significantly enhances the efficacy of other antioxidants through its exceptional chelating properties. atamanchemicals.comacs.org In many food systems, the presence of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidation reactions, leading to the degradation of fats, oils, vitamins, and pigments, which in turn results in spoilage, off-flavors, and discoloration. atamanchemicals.comthinkdochemicals.com
This compound and its salts, like sodium gluconate, act as powerful sequestrants, binding to these pro-oxidant metal ions to form stable, water-soluble complexes. atamanchemicals.comjungbunzlauer.compatsnap.com By chelating these metal ions, this compound effectively inactivates them, preventing their participation in the initiation and propagation of oxidative chain reactions. atamanchemicals.comthinkdochemicals.com This mechanism makes it an excellent synergistic partner for primary antioxidants (free radical scavengers) like ascorbic acid, BHA (butylated hydroxyanisole), and BHT (butylated hydroxytoluene). thinkdochemicals.comresearchgate.net The primary antioxidant can then more effectively neutralize free radicals without being consumed in reactions catalyzed by metal ions. This synergistic action allows for a reduction in the required concentration of primary antioxidants, which can be advantageous from both a cost and regulatory perspective. researchgate.net
The effectiveness of this compound as a chelating agent is notable across a wide pH range, making it versatile for use in various food products. atamanchemicals.com For instance, it is used in beverages and syrups to prevent turbidity caused by calcium ions and in dairy products to prevent the formation of milkstone. acs.orgresearchgate.net
| Feature | Description |
| Primary Mechanism | Sequestration of pro-oxidant metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Al³⁺) through chelation. atamanchemicals.comacs.orgresearchgate.net |
| Synergistic Action | Enhances the effectiveness of primary antioxidants (e.g., ascorbic acid, BHA, BHT) by preventing metal-catalyzed oxidation. thinkdochemicals.comresearchgate.net |
| Key Advantage | Allows for lower concentrations of primary antioxidants while maintaining or improving food stability and shelf life. thinkdochemicals.comresearchgate.net |
| Applications | Beverages, dairy products, meat products, and other processed foods susceptible to metal-catalyzed oxidation. thinkdochemicals.comresearchgate.net |
| Chemical Form | Used as this compound or its salts, such as sodium gluconate. jungbunzlauer.com |
Other Emerging Industrial Applications (e.g., Polymer Additives, Chemical Synthesis Intermediates)
The versatility of this compound extends to its use as a functional additive in polymers and as a foundational molecule, or "platform chemical," for the synthesis of other valuable compounds. nih.govacs.org Its bio-based origin makes it an attractive, sustainable alternative to petroleum-derived chemicals in these emerging industrial sectors. monash.edu
As a polymer additive , this compound and its derivatives have found a significant niche. One of the most prominent examples is the use of sodium gluconate as a retarder and water reducer in concrete, which is a complex polymer matrix. jungbunzlauer.com It delays the setting time of cement by chelating calcium ions, which interferes with the hydration reactions and the growth of hydration products. This retarding effect is crucial for applications requiring long-distance transport of ready-mix concrete or for construction in hot climates.
Furthermore, research is actively exploring the incorporation of this compound into the backbone of biodegradable polymers . nih.govresearchgate.net For instance, it can be copolymerized with other monomers like ε-caprolactone to create polyesters with enhanced properties. nih.gov These bio-based polymers are being developed for a range of applications, from controlled-release drug delivery systems to environmentally friendly packaging materials. nih.govnih.govresearchgate.net The inclusion of this compound can improve characteristics such as hydrophilicity and degradation kinetics. nih.gov
As a chemical synthesis intermediate , this compound is recognized as a top value-added chemical that can be derived from biomass. monash.edu Its multiple hydroxyl groups and a carboxylic acid group provide reactive sites for a variety of chemical transformations. nih.gov It serves as a precursor for the production of other important industrial chemicals. For example, it can be converted into:
Adipic acid , a key monomer for the production of nylon-6,6. nih.govxmu.edu.cnunizar.es The process typically involves the oxidation of glucose to glucaric acid (with this compound as an intermediate), followed by hydrodeoxygenation. xmu.edu.cnnih.gov
Caprolactone , another important monomer for producing specialized polymers like polycaprolactone. wikipedia.orgresearchgate.net Gluconolactone (B72293), a derivative of this compound, can be used in copolymerization reactions to produce these polymers. nih.govresearchgate.net
1,2,6-Hexanetriol , a useful polyol in the synthesis of polyesters and polyurethanes. google.comrug.nlrsc.org
The development of efficient catalytic processes to convert this compound into these and other platform chemicals is an active area of research, aiming to create sustainable and economical biorefinery pathways. nih.govmonash.edu
| Application Area | Specific Use | Function/Outcome | Research Findings/Data |
| Polymer Additives | Concrete Admixture | Acts as a set retarder and water reducer by chelating calcium ions. | Can prolong the workability of concrete by up to 150 minutes without negatively affecting mechanical strength. |
| Biodegradable Polymers | Monomer for the synthesis of polyesters (e.g., copolymers with ε-caprolactone). | Creates biodegradable polymers with tunable properties like hydrophilicity and degradation rate for applications in medicine and packaging. nih.govnih.gov | |
| Chemical Synthesis Intermediate | Precursor to Adipic Acid | Serves as an intermediate in the oxidation of glucose to glucaric acid, which is then converted to adipic acid. | Heterogeneous catalysts like Pt/C have been shown to achieve high yields (e.g., 74% for glucaric acid from glucose) in this conversion pathway. researchgate.netxmu.edu.cn |
| Precursor to Caprolactone Copolymers | Gluconolactone is used in ring-opening copolymerization with ε-caprolactone. | Enzymatic catalysis can produce copolymers with varying polymerization degrees, though the formation of cyclic products can be a challenge. nih.govresearchgate.net | |
| Precursor to 1,2,6-Hexanetriol | Can be derived from this compound through multi-step chemical conversions. | Research is ongoing to develop efficient catalytic routes from biomass-derived sugars to these valuable polyols. rug.nlrsc.org |
Biochemical Roles and Metabolic Pathways of Gluconic Acid Non Human
Gluconic Acid as an Intermediate in Microbial Metabolism
This compound is a key intermediate in the carbohydrate metabolism of many microorganisms. It serves as a crucial junction point, linking several metabolic routes, most notably the Pentose (B10789219) Phosphate (B84403) Pathway and the Entner-Doudoroff Pathway.
In numerous microbes, this compound, once phosphorylated to 6-phosphogluconate, enters the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway is vital for generating NADPH, which is essential for reductive biosynthesis reactions, and for producing precursors for nucleotide synthesis. frontiersin.org In organisms like Aspergillus niger, after glucose is converted to this compound and enters the cell, it is metabolized through the PPP. nih.gov Similarly, in the yeast Saccharomyces bulderi, which can ferment δ-gluconolactone, the process involves an initial reduction to glucose, which is then phosphorylated. A significant portion of this glucose is channeled into the PPP to generate the necessary NADPH for the initial reduction step. asm.org This demonstrates the pathway's dual role in both catabolism and the maintenance of redox balance. asm.org
In bacteria such as Bacillus megaterium, the metabolism of glucose and gluconate are interconnected, with both leading to the formation of 6-phosphogluconate, the entry substrate for the oxidative PPP. frontiersin.org This pathway involves the decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, which can then be converted into other essential pentose phosphates. frontiersin.org Some bacteria, like Acetobacter spp., utilize the PPP in conjunction with the TCA cycle to metabolize D-glucose. nih.gov
The Entner-Doudoroff (ED) pathway is a primary route for glucose catabolism in many Gram-negative bacteria and some Gram-positive bacteria and archaea, particularly those lacking key enzymes for glycolysis. wikipedia.orgnih.govfrontiersin.org This pathway is considered evolutionarily ancient, possibly predating the more common glycolysis pathway. nih.gov Gluconate, in its phosphorylated form (6-phosphogluconate), is an obligatory intermediate in the ED pathway. The pathway's two unique enzymes are 6-phosphogluconate dehydratase (Edd), which converts 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG), and KDPG aldolase (B8822740) (Eda), which cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org
The ED pathway is crucial for the colonization of the mammalian large intestine by Escherichia coli, as it allows the bacterium to metabolize sugar acids like gluconate, which are present in that environment. nih.govnih.gov In Pseudomonas fluorescens, gluconate itself acts as the inducer for the synthesis of the ED pathway enzymes. wmich.edu Similarly, in Vibrio cholerae, the ED pathway is obligatory for the utilization of gluconate. nih.gov Some bacteria, such as Pseudomonas natriegens, use the ED pathway predominantly for gluconate dissimilation, while employing the glycolytic pathway for glucose. nih.gov Variations of the ED pathway exist; for instance, some archaea use a semi-phosphorylative version where glucose is first oxidized to gluconate before phosphorylation occurs. wikipedia.org
Microorganisms have developed efficient systems for the oxidation of glucose to this compound, a process of significant industrial interest. The enzymatic machinery and its genetic regulation differ notably between fungi and bacteria.
Fungal Systems (e.g., Aspergillus niger) Aspergillus niger is a filamentous fungus widely used for industrial this compound production due to its robust growth and high yields. nih.gov The key enzyme in this process is glucose oxidase (GOD), a flavoprotein found in the cell wall and extracellular fluid. nih.govals-journal.com This enzyme catalyzes the dehydrogenation of D-glucose to D-glucono-δ-lactone, with hydrogen peroxide (H₂O₂) generated as a byproduct. nih.gov The H₂O₂ is then broken down into oxygen and water by catalase, another enzyme produced by the fungus. nih.govals-journal.com The D-glucono-δ-lactone is subsequently hydrolyzed to this compound, either spontaneously at neutral or alkaline pH or by a lactonase enzyme as the medium becomes more acidic. nih.gov The production of this compound by A. niger is an aerobic process requiring significant oxygen supply. nih.govresearchgate.net Genetic modifications, such as overexpressing the GOD gene or creating mutants through UV induction, have been successfully employed to enhance the yield and conversion rate of this compound. nih.gov
Bacterial Systems (e.g., Gluconobacter oxydans and Zymomonas mobilis) In bacteria, the oxidation of glucose to this compound is primarily catalyzed by glucose dehydrogenases (GDH). nih.gov Gluconobacter oxydans is a strictly aerobic bacterium known for incomplete oxidation of substrates, which leads to the accumulation of intermediate products like this compound. nih.gov This organism utilizes a membrane-bound, PQQ-dependent glucose dehydrogenase located in the periplasm to convert glucose to this compound. nih.gov This process is linked to the electron transport chain, contributing to ATP synthesis. nih.gov
Zymomonas mobilis, a facultative anaerobe, is another bacterium capable of high-yield this compound production. acs.org It can convert glucose and fructose (B13574) into this compound and sorbitol with yields exceeding 90%. nih.gov This conversion is carried out by the enzyme glucose-fructose oxidoreductase. nih.gov Genetic engineering has been used in Z. mobilis to enhance the production of various compounds, leveraging its efficient sugar uptake and metabolic capabilities. frontiersin.org
Table 1: Microbial Production of this compound
Enzymology of this compound Metabolism
The metabolism of this compound is orchestrated by a specific set of enzymes that catalyze its formation from glucose and its subsequent phosphorylation to enter central metabolic pathways.
Glucose dehydrogenases (GDHs) are the primary enzymes responsible for the bacterial oxidation of glucose to this compound. nih.gov These enzymes exhibit diversity in their cofactor requirements and cellular location. A major class is the membrane-bound GDH, which is dependent on the cofactor pyrroloquinoline quinone (PQQ). nih.gov This type of GDH is found in the periplasm of bacteria like Gluconobacter oxydans and facilitates the direct oxidation of glucose, channeling electrons into the respiratory chain. nih.gov
Another class of GDH is NADP⁺-dependent glucose dehydrogenase (EC 1.1.1.47). nih.gov This enzyme is located in the cytoplasm and converts glucose that has been transported into the cell. nih.gov The resulting this compound is then available for further cytoplasmic pathways, such as the Pentose Phosphate Pathway. nih.gov The yeast Saccharomyces bulderi also possesses an NADPH-dependent glucose dehydrogenase, which uniquely operates in reverse to reduce δ-gluconolactone to glucose during its fermentation of the lactone. asm.org The specificity of these dehydrogenases and their cellular location dictate how glucose is initially processed and directed into different metabolic fates within the cell.
For gluconate to be catabolized via the Entner-Doudoroff or Pentose Phosphate pathways, it must first be activated by phosphorylation. This critical step is catalyzed by the enzyme gluconate kinase (GntK; EC 2.7.1.12). nih.gov Gluconate kinase transfers a phosphate group from ATP to gluconate, forming 6-phosphogluconate. nih.govwmich.edu This reaction essentially traps the sugar acid inside the cell and prepares it for the subsequent enzymatic steps of the central metabolic pathways.
In bacteria like E. coli and Pseudomonas fluorescens, gluconate kinase is a key enzyme in gluconate catabolism. nih.govwmich.edu Its synthesis is often induced by the presence of gluconate in the environment, indicating a regulated system for utilizing this specific carbon source. wmich.edu The activity of gluconate kinase is therefore a prerequisite for organisms that rely on the ED pathway for growth on gluconate. nih.gov
Table 2: Key Enzymes in this compound Metabolism
Table 3: Chemical Compounds Mentioned
Gluconolactonases and Their Catalytic Mechanisms
Gluconolactonase (EC 3.1.1.17) is a key enzyme that catalyzes the hydrolysis of D-glucono-1,5-lactone to D-gluconic acid. wikipedia.org This reaction is a step in several metabolic routes, including the pentose phosphate pathway. wikipedia.orgwikipedia.org The enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.org
Structurally, many gluconolactonases, particularly from bacteria, feature a six-bladed β-propeller fold, forming a doughnut-shaped structure. researchgate.netnih.gov The active site is situated in the central, water-filled channel of this propeller domain. researchgate.netnih.gov The structure is often stabilized as a dimer, with extensive interactions such as hydrogen bonds, salt bridges, and disulfide bonds holding the two subunits together. nih.gov For instance, the gluconolactonase from Xanthomonas campestris forms a distinctive clamshell-type dimer. nih.gov
The catalytic mechanism of many gluconolactonases is dependent on a divalent metal ion. researchgate.net In the crystal structure of the X. campestris enzyme, calcium (Ca²⁺) was identified as the catalytic metal ion, coordinated by highly conserved amino acids at the top of the central channel, where it is believed to participate in substrate hydrolysis. researchgate.netnih.gov Other studies have suggested that zinc (Zn²⁺) is responsible for the activity in some gluconolactonases. researchgate.net However, not all gluconolactonases are metal-dependent. A periplasmic gluconolactonase from Pseudomonas aeruginosa, PpgL, possesses a seven-bladed β-propeller structure and exhibits metal-independent lactone hydrolysis activity. researchgate.net
In the case of 6-phosphogluconolactonase (6PGL), which hydrolyzes 6-phosphogluconolactone in the pentose phosphate pathway, the proposed mechanism involves a proton transfer facilitated by a histidine residue in the active site. wikipedia.org The reaction starts with an attack by a hydroxide (B78521) ion at the C5 ester, forming a tetrahedral intermediate. The subsequent elimination of the ester linkage is assisted by the proton donation from the active site histidine. wikipedia.org
Regulation of this compound Metabolism in Microorganisms
Microorganisms have evolved sophisticated regulatory networks to control this compound metabolism, ensuring efficient carbon utilization in response to environmental conditions. This regulation occurs at multiple levels, from the expression of metabolic genes to the fine-tuning of enzyme activity. In bacteria like Escherichia coli, gluconate metabolism is primarily carried out through the Entner-Doudoroff pathway (EDP), and the genes for this pathway are tightly controlled. nih.gov
Gene Expression and Transcriptional Regulation
The genetic control of this compound metabolism in many bacteria is orchestrated by a set of genes known as a regulon. In E. coli, the gntR regulon (GntI system) includes genes for gluconate transport (gntT, gntU) and phosphorylation (gntK), as well as the enzymes of the EDP (edd, eda). researchgate.netresearchgate.net The expression of these genes is primarily controlled by the GntR repressor protein. nih.govnih.gov
GntR binds to specific operator sites in the promoter regions of the target genes, blocking transcription. nih.govnih.gov The presence of the inducer molecule, gluconate (or its metabolite 6-phosphogluconate), causes a conformational change in GntR, preventing it from binding to the DNA and thus allowing gene expression to proceed. nih.govnih.gov
In addition to this negative regulation, positive regulation also occurs. The cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex acts as a transcriptional activator. nih.govnih.gov When preferred carbon sources like glucose are scarce, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex which binds to a specific site upstream of the promoter, enhancing transcription of the gluconate metabolism genes. nih.gov This system ensures that gluconate is utilized efficiently but only when more easily metabolized sugars are unavailable.
Further layers of regulation exist, such as the involvement of the IdnR regulator from the GntII system, which can also exert control over the operons of the gntR regulon. researchgate.net In some bacteria, such as Paracoccus denitrificans, glycolate (B3277807) metabolism is controlled by multiple transcriptional regulators, including a GntR-type repressor (GlcR), highlighting the complexity of these networks. asm.org
Table 1: Key Transcriptional Regulators of this compound Metabolism in E. coli
| Regulator | Gene | Function | Effector Molecule(s) | Reference |
|---|---|---|---|---|
| GntR | gntR | Repressor of the GntI system (gntT, gntKU, edd-eda) | Inhibited by gluconate and 6-phosphogluconate | nih.govresearchgate.netnih.gov |
| cAMP-CRP Complex | crp | Activator of gntT transcription | Activated by cAMP | nih.govnih.gov |
| IdnR | idnR | Presumed positive controller of the GntII system (gntV, idnT); also shows regulatory action on the gntR regulon | Induced by 5-ketogluconate | researchgate.net |
Allosteric Regulation of Key Enzymes
Allosteric regulation provides a rapid mechanism for controlling metabolic flux by modulating the activity of key enzymes in a pathway. numberanalytics.comnumberanalytics.com This is achieved when an effector molecule binds to a regulatory site (allosteric site) on the enzyme, distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's function. wikipedia.org
In metabolic pathways related to this compound, allosteric control is crucial for maintaining cellular homeostasis. numberanalytics.com For example, in glycolysis, a pathway closely linked to gluconate metabolism, the enzyme phosphofructokinase-1 (PFK-1) is a major regulatory point. PFK-1 is allosterically inhibited by high levels of ATP and citrate, which signal that the cell has an adequate supply of energy and biosynthetic precursors. numberanalytics.comwikipedia.org Conversely, high levels of AMP, an indicator of a low energy state, act as an allosteric activator of PFK-1. numberanalytics.com
While specific allosteric regulation of core this compound metabolic enzymes like gluconate kinase is less detailed in the available literature, the principle of feedback inhibition is fundamental. The activity of transcriptional repressors like GntR is a clear example of allosteric control. The binding of the effector molecule, gluconate, to the GntR protein allosterically modulates its DNA-binding activity, thereby controlling the entire metabolic pathway at the genetic level. nih.govnih.gov This prevents the wasteful synthesis of metabolic enzymes when their substrate is not available. Similarly, enzymes in interconnected central metabolic pathways, such as the citric acid cycle and glycolysis, are subject to intricate allosteric control by various metabolites (e.g., ATP, acetyl-CoA, fructose-1,6-bisphosphate), which indirectly influences the flow of carbons derived from gluconate. jackwestin.com
Role of this compound in Plant-Microbe Interactions and Rhizosphere Chemistry
This compound produced by soil microorganisms, particularly plant growth-promoting rhizobacteria (PGPR) like Pseudomonas and Burkholderia species, plays a pivotal role in shaping the chemistry of the rhizosphere and mediating complex interactions between plants and microbes. nih.govfrontiersin.orgresearchgate.net The rhizosphere is the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms. tamu.edu
One of the most significant functions of this compound in the rhizosphere is the solubilization of mineral phosphates. nih.govfrontiersin.orgresearchgate.net Many soils contain abundant phosphorus, but it is often in inorganic, insoluble forms unavailable to plants. Bacteria equipped with the enzyme glucose dehydrogenase convert glucose from plant root exudates into this compound in the periplasm. nih.govfrontiersin.orgresearchgate.net The secretion of this organic acid leads to the acidification of the immediate soil environment. nih.govnih.gov This lowering of pH, combined with the chelating properties of this compound, helps to dissolve mineral phosphates, such as tricalcium phosphate, releasing soluble phosphate ions that can be readily absorbed by plant roots. nih.govresearchgate.net
Recent research has uncovered a novel role for this compound in modulating plant immunity. nih.gov Plant roots can detect microbe-associated molecular patterns (MAMPs), such as flagellin, which can trigger a defense response. nih.gov Some beneficial Pseudomonas strains secrete this compound to lower the pH of the rhizosphere, which in turn suppresses these local root immune responses. nih.govresearchgate.net This immune suppression allows the beneficial bacteria to colonize the root system more effectively without being targeted by the plant's defense system. nih.gov
Furthermore, the metabolism of this compound is interconnected with the production of other bioactive compounds. In Pseudomonas fluorescens CHA0, the production of this compound was found to inhibit the synthesis of antifungal compounds like pyoluteorin (B1679884) (PLT) and partially inhibit 2,4-diacetylphloroglucinol (B43620) (DAPG). nih.govasm.org This suggests a regulatory trade-off where the bacterium allocates resources towards either phosphate solubilization (via this compound) or antifungal activity, depending on the environmental cues in the rhizosphere. nih.govasm.org
Table 2: Research Findings on the Role of this compound in the Rhizosphere
| Microorganism | Key Finding | Impact on Rhizosphere/Plant | Reference |
|---|---|---|---|
| Pseudomonas fluorescens CHA0 | This compound production is essential for mineral phosphate solubilization and acidification. | Increases bioavailability of phosphorus for plant uptake. | nih.govasm.org |
| Pseudomonas fluorescens CHA0 | This compound formation inhibits the production of antifungal compounds (PLT and DAPG). | Suggests a regulatory link between nutrient acquisition and biocontrol functions. | nih.govasm.org |
| Pseudomonas capeferrum WCS358 | Secretion of this compound lowers environmental pH. | Suppresses local root immune responses triggered by MAMPs, facilitating bacterial colonization. | nih.govresearchgate.net |
| Burkholderia sp. (MTCC 8369) | Identified this compound as the principal organic acid responsible for mineral phosphate solubilization. | Enhances plant growth through increased phosphate availability. | researchgate.net |
Compound Index
Environmental Fate and Sustainability Considerations of Gluconic Acid
Biodegradation Pathways of Gluconic Acid in Aquatic Environments
This compound and its salt, sodium gluconate, are readily biodegradable in aquatic environments. annexechem.comepa.gov Modeling data suggests that both forms would undergo rapid biodegradation, a process that takes hours to days, which prevents their accumulation in drinking water sources. epa.gov The primary mechanism for its breakdown in nature involves microbial metabolism.
In many prokaryotes, which include a vast array of aquatic bacteria, the degradation of gluconate is a well-characterized process. nih.gov The metabolic route typically begins with the phosphorylation of gluconate by the enzyme gluconokinase to produce 6-phosphogluconate. nih.govresearchgate.netrsc.org This intermediate is then further catabolized through established pathways like the pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway. rsc.orgasm.org The Entner-Doudoroff pathway, in particular, cleaves 6-phosphogluconate into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can then enter central metabolism for energy production. rsc.orgasm.org Some research indicates that gluconate can serve as a universal hydrogen donor for the complete reductive dechlorination of chloroethenes in groundwater, highlighting its role in the bioremediation of contaminated aquatic systems. researchgate.net
Soil Biodegradation and Environmental Persistence
Similar to its fate in water, this compound is not persistent in soil environments due to its high biodegradability. annexechem.comgreenllamaclean.com It is readily broken down by soil microorganisms, which prevents its long-term accumulation. google.com This characteristic is crucial for its applications in agriculture and environmental remediation. The non-toxic and biodegradable nature of this compound and its salts makes them an environmentally friendly choice for various applications. greenllamaclean.comalphachem.biz
The degradation process in soil follows similar microbial metabolic pathways as in aquatic systems, where bacteria and fungi utilize it as a carbon source. Strains of Pseudomonas fluorescens, a common soil bacterium, are known to produce and metabolize this compound. nih.gov This process is linked to important soil functions like the solubilization of mineral phosphates, which can enhance plant nutrient uptake. nih.gov
Role of this compound in Metal Mobilization and Transport in Environmental Systems
This compound is a highly effective chelating agent, a property that allows it to form stable, water-soluble complexes with various metal ions. tzgroupusa.comresearchgate.netfifthseasongardening.com This characteristic plays a significant role in the mobilization and transport of metals in soil and water systems. It can bind with a range of heavy metals, including copper (Cu), lead (Pb), zinc (Zn), cadmium (Cd), chromium (Cr), and iron (Fe). researchgate.netresearchgate.net
The ability of this compound to mobilize heavy metals from soil is strongly dependent on pH. researchgate.net Its effectiveness increases dramatically in strongly alkaline conditions, typically between pH 12 and 13. researchgate.net Under these high pH conditions, this compound solutions have been shown to achieve significant extraction of metals from contaminated soils. researchgate.net This property makes it a promising agent for soil washing and remediation of metal-polluted sites. researchgate.net For instance, it has been demonstrated to effectively remove rust and scale from metal surfaces without damaging the underlying material, a process analogous to its action on metal-bearing minerals in soil. tzgroupusa.com
The stability of the metal-gluconate complexes is a key factor in their environmental mobility. The table below shows the stability constants for several 1:1 metal-gluconate complexes.
| Metal Ion | log K (Weak Acidic/Neutral pH) | log K (Strongly Alkaline pH) | Reference |
|---|---|---|---|
| Cu(II) | 1.83 | >18 | researchgate.net |
| Pb(II) | 2.78 | 14.8 | researchgate.net |
| Cd(II) | 1.15 | 15.6 | researchgate.net |
| Ni(II) | 1.82 | n.d. | researchgate.net |
| Zn(II) | 1.70 | n.d. | researchgate.net |
Note: "n.d." indicates that data was not provided in the source.
Life Cycle Assessment (LCA) of this compound Production
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. Several studies have conducted LCAs for this compound production, often comparing different feedstocks and manufacturing processes. researchgate.netacs.org
A key finding from these assessments is that the environmental impact of this compound production is highly dependent on the raw materials used. researchgate.netacs.org Techno-economic analyses and LCAs have shown that producing this compound from waste materials can be more sustainable than using virgin resources. For example, one study compared the production of a biolixiviant containing this compound from corn stover (CS), date palm clippings (DP), and non-recyclable paper (NP). researchgate.netacs.org The analysis revealed that using non-recyclable paper resulted in the lowest environmental impact across several categories, including global warming potential and ecotoxicity. researchgate.netresearchgate.net
The table below summarizes the production costs and resulting this compound concentrations from different waste feedstocks, as detailed in one techno-economic analysis.
| Feedstock | Production Cost (per kg of biolixiviant) | This compound Concentration (mM) | Reference |
|---|---|---|---|
| Non-recyclable Paper (NP) | $0.04/kg | 135.39 | researchgate.netacs.org |
| Corn Stover (CS) | $0.06 - $0.08/kg | 172.90 | researchgate.netacs.org |
| Date Palm Clippings (DP) | $0.06 - $0.09/kg | 176.87 | researchgate.netacs.org |
The functional unit for the LCA in this study was 1 kg of this compound crystals, and the system boundary included all processes from feedstock collection to acid production. researchgate.netacs.org Such studies highlight the potential for valorizing waste streams to produce valuable chemicals like this compound more sustainably. researchgate.net
Computational and Theoretical Chemistry Approaches for Gluconic Acid Research
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for studying the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties such as geometry, energy, and reactivity can be derived.
Conformational Analysis of Gluconic Acid and Lactones
This compound's structure is characterized by a flexible six-carbon chain with multiple hydroxyl groups, allowing for a variety of conformations. wikipedia.orggeeksforgeeks.org In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic esters, the five-membered γ-gluconolactone (glucono-1,4-lactone) and the six-membered δ-gluconolactone (glucono-1,5-lactone). nih.govfrontiersin.orgresearchgate.net
Quantum chemical calculations have been employed to investigate the geometries of these species. DFT optimizations have shown that while the neutral this compound molecule exists in a linear, chain-like form, its corresponding anion (gluconate) adopts a distinct arcuate or "arc" shape. researchgate.net This change in conformation upon deprotonation is crucial for its function, particularly its ability to chelate metal ions. The bond angles between carbon atoms in the gluconate anion have been calculated to be distributed between 100° and 130°. researchgate.net Studies on musts from botrytized grapes have determined the equilibrium concentrations of the lactones, with γ- and δ-gluconolactone representing approximately 5.8% and 4.1% of the total this compound level, respectively. researchgate.net
| Species | Predominant Conformation | Key Structural Feature | Source |
|---|---|---|---|
| This compound (Neutral) | Linear Chain | Flexible six-carbon backbone with five hydroxyl groups and a terminal carboxylic acid group. wikipedia.orgpw.live | researchgate.net |
| Gluconate (Anion) | Arcuate (Arc-shaped) | The carbon chain bends into an arc. The bond angles between carbons range from 100° to 130°. researchgate.net | researchgate.net |
Electronic Structure and Bonding Properties
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations are used to optimize the molecular structure and determine the distribution of electron density and atomic charges for this compound and its lactones. researchgate.net The chemical structure of this compound consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group, which are responsible for its bonding characteristics and high solubility in water. wikipedia.orggeeksforgeeks.orgpw.live
These calculations provide detailed information on bond lengths, bond angles, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. For instance, the calculation of atomic charges helps to identify the most electron-rich and electron-poor sites in the molecule, predicting where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net Furthermore, DFT has been used to calculate spectroscopic parameters, such as vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computed structures. researchgate.netresearchgate.net
Reaction Mechanism Elucidation using DFT Methods
DFT is a highly effective tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energies.
This approach has been applied to understand the oxidation of glucose to form this compound. researchgate.net DFT simulations can model the step-by-step process, for example, over a copper-based catalyst, revealing that Cu₂O and Cu sites work synergistically to facilitate the ring-opening of glucose and its subsequent oxidation to this compound. researchgate.net Such studies are vital for optimizing catalytic processes for industrial production. DFT has also been used to confirm the structures of newly synthesized this compound derivatives and to study their spectral properties. researchgate.net In another application, DFT calculations of the vibrational Raman spectrum of a D-gluconic acid–Ag₂ complex were used to support the role of this compound as a capping agent for silver nanoparticles. researchgate.net
| Reaction Studied | Computational Method | Key Finding | Source |
|---|---|---|---|
| Glucose Oxidation to this compound | DFT | Elucidated that Cu₂O and Cu sites on a biochar catalyst synergistically promote the ring-opening and oxidation steps. researchgate.net | researchgate.net |
| Structural Confirmation of a this compound Derivative | DFT with B3LYP/6-33G(d,p) | Calculated NMR and IR spectra were used to confirm the proposed structure of a synthesized purine (B94841) derivative of this compound. researchgate.net | researchgate.net |
| Complexation with Silver | DFT | Calculated the vibrational Raman spectrum of a D-gluconic acid–Ag₂ complex, supporting its role as a nanoparticle capping agent. researchgate.net | researchgate.net |
Molecular Dynamics Simulations of this compound in Solution
While quantum mechanics provides precise information on isolated or small systems, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in a solvent, over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes and thermodynamic properties.
Solvation Effects and Hydrogen Bonding Networks
The behavior of this compound in aqueous solution is governed by its interactions with surrounding water molecules. MD simulations are ideally suited to explore these solvation effects. Studies have investigated the structural characteristics of gluconolactone (B72293) and this compound in water, modeling the environment found at the anode of a biofuel cell. researchgate.net
By calculating the radial distribution function, g(r), from MD trajectories, researchers can map the arrangement of water molecules around the solute. researchgate.net These analyses have revealed the formation of distinct hydration shells around both gluconolactone and the gluconate anion. researchgate.net The first hydration shell is located at a distance of about 3.3 Å, with a second hydration shell also being identified. researchgate.net The extensive network of hydrogen bonds between the hydroxyl and carboxylate groups of gluconate and the surrounding water molecules is critical to its high solubility and influences its conformation and reactivity in solution. youtube.commdpi.comrsc.org
Interaction with Metal Ions at the Molecular Level
A defining characteristic of the gluconate anion is its ability to form stable complexes with a wide range of metal cations, including Ca²⁺, Fe²⁺, Al³⁺, and others. wikipedia.org This chelating property is fundamental to many of its industrial applications. While experimental studies can determine the stoichiometry and stability constants of these complexes, computational methods provide a molecular-level picture of the interaction.
Studies combining potentiometric measurements with modeling have determined the stability constants for various metal-gluconate complexes under different conditions. researchgate.netresearchgate.net For example, at a highly alkaline pH of 13.3, the stoichiometry of the complexes formed can vary, with M₁Gl₁ (one metal ion to one gluconate) and M₂Gl₁ (two metal ions to one gluconate) types being observed. researchgate.net MD simulations can complement this data by revealing the specific coordination modes, the role of water molecules in the coordination sphere, and the dynamics of the complexation process. DFT calculations are also used to probe the coordination environment, as demonstrated in a study of Th(IV) complexation with gluconate. acs.org These computational approaches are crucial for understanding how gluconate interacts with and sequesters metal ions in solution. nih.gov
| Metal Ion | Complex Stoichiometry (Metal:Gluconate) | log β Value | Source |
|---|---|---|---|
| Cd(II) | Not Specified | Not Specified | researchgate.net |
| Ce(III) | 2:1 | 43.9 | researchgate.net |
| Co(II) | Not Specified | Not Specified | researchgate.net |
| Eu(III) | 1:1 | 24 - 38 | researchgate.net |
| Fe(II) | Not Specified | Not Specified | researchgate.net |
| Fe(III) | 1:1 | 24 - 38 | researchgate.net |
| Ho(III) | 2:1 | 49.8 | researchgate.net |
| U(VI) | Not Specified | Not Specified | researchgate.net |
| Sn(II) | 1:1 (SnHGluc⁺) | 6.65 (at T=298.15K, I=0.15 mol L⁻¹) | researchgate.net |
| Zn(II) | 1:1 (ZnGluc⁺) | 1.56 (at T=298.15K, I=0.15 mol L⁻¹) | researchgate.net |
Computational Modeling of Enzyme-Substrate Interactions for this compound Metabolism
Computational modeling has become an indispensable tool for investigating the intricate interactions between enzymes and substrates in the metabolic pathways of this compound. These theoretical approaches provide insights at an atomic level, complementing experimental data and helping to elucidate reaction mechanisms, enzyme stability, and substrate specificity.
At the heart of this compound production from glucose is the enzyme glucose oxidase (GOD). biointerfaceresearch.com Molecular dynamics (MD) simulations have been extensively used to study the structural dynamics and stability of GOD from various sources, such as Aspergillus niger. biointerfaceresearch.com These simulations model the movement of atoms over time, allowing researchers to analyze how factors like temperature affect the enzyme's structure and its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the catalytic oxidation of glucose to glucono-δ-lactone. biointerfaceresearch.com For instance, MD studies have identified specific amino acid residues responsible for thermal stability by analyzing hydrogen bonds and hydrophobic interactions within the enzyme and at the enzyme-FAD interface. biointerfaceresearch.com
Furthermore, computational methods are employed to understand the binding of glucose to the active site of enzymes like pyranose dehydrogenase, which can also oxidize glucose. nih.gov These simulations help identify the key driving forces for substrate binding, such as nonpolar van der Waals interactions and hydrogen-bonding patterns. nih.gov By modeling the enzyme-substrate complex, researchers can propose reaction mechanisms, such as the proton abstraction and hydride transfer steps involved in glucose oxidation. nih.gov
Another key enzyme in this compound metabolism is gluconate kinase (GntK), which phosphorylates gluconate. researchgate.net While specific quantum mechanics/molecular mechanics (QM/MM) studies on GntK are emerging, the principles of these methods are highly relevant. QM/MM approaches treat the chemically active region of the enzyme (the active site and substrate) with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. nih.govmdpi.com This hybrid approach is powerful for studying the details of bond-breaking and bond-forming events during catalysis, such as the phosphoryl group transfer in kinase reactions. mdpi.com Such studies can elucidate the transition states and reaction pathways, which are difficult to capture experimentally. nih.gov
Machine learning is also a rapidly growing area in predicting enzyme-substrate interactions. mdpi.com By training models on large datasets of known enzyme sequences, structures, and their substrates, it is possible to predict whether an enzyme will act on a specific substrate like this compound. mdpi.com These predictive tools can accelerate the discovery of new enzymes for this compound metabolism or engineer existing ones for improved activity. mdpi.com
Predictive Modeling for Industrial Process Optimization (e.g., Fermentation Kinetics)
Predictive mathematical modeling is crucial for the design, optimization, and control of industrial-scale this compound production, which is predominantly achieved through fermentation by microorganisms like Aspergillus niger. chempap.orgresearchgate.netubaya.ac.id These models describe the dynamic behavior of the fermentation process, enabling bioengineers to predict cell growth, substrate consumption, and product formation over time. chempap.org
A common approach is the use of unstructured kinetic models, which consider the cell mass as a single component. chempap.org Several kinetic models have been applied to this compound fermentation, with their suitability depending on the specific process conditions.
Monod and Contois Models: The specific growth rate of the microorganism is often modeled using equations like the Monod or Contois models. The Monod equation describes growth based on a single limiting substrate, while the Contois model also incorporates the inhibitory effect of the biomass concentration itself. chempap.org Studies have shown that for A. niger fermentation, the Contois model can provide a more accurate prediction of biomass and dissolved oxygen profiles, especially at high cell densities, where the Monod model may fail. chempap.orgresearchgate.net
Luedeking-Piret Equation: The formation of this compound is frequently described by the Luedeking-Piret equation. researchgate.netubaya.ac.idresearchgate.net This model relates product formation to both the growth-associated and non-growth-associated contributions of the microbial culture. The equation is expressed as:
rP = α rX + β X
where rP is the rate of product formation, rX is the rate of biomass formation, X is the biomass concentration, and α and β are the growth-associated and non-growth-associated parameters, respectively. chempap.org
Kinetic analyses often indicate that this compound production is primarily growth-associated. chempap.orgresearchgate.net
The development of a comprehensive mathematical model involves a system of differential equations representing the rates of change for biomass, this compound, glucose, and dissolved oxygen. chempap.org By fitting these models to experimental data, key kinetic parameters can be estimated. These parameters are vital for simulating and optimizing the fermentation process to maximize yield and productivity. researchgate.netubaya.ac.id
For example, a study on batch fermentation of this compound by A. niger compared the Monod and Contois models for cell growth. The estimated kinetic parameters highlighted the differences between the two models.
Table 1: Comparison of Kinetic Parameters for this compound Fermentation by A. niger
| Parameter | Monod Model | Contois Model | Unit | Description |
|---|---|---|---|---|
| µmax | 0.23 | 0.23 | h-1 | Maximum specific growth rate |
| KS | 0.17 | - | g dm-3 | Glucose saturation constant |
| KCL | 0.00019 | 0.00019 | g dm-3 | Dissolved oxygen saturation constant |
| KX | - | 0.05 | - | Contois saturation constant for biomass |
| α | 2.90 | 2.90 | g g-1 | Growth-associated product formation constant |
| β | 0 | 0 | g g-1 h-1 | Non-growth-associated product formation constant |
| YX/S | 0.45 | 0.45 | g g-1 | Yield of biomass from substrate |
| YX/O | 0.85 | 0.85 | g g-1 | Yield of biomass from oxygen |
| mS | 0.02 | 0.02 | g g-1 h-1 | Maintenance coefficient for substrate |
Data derived from studies on A. niger fermentation. chempap.org
Future Research Directions and Emerging Applications of Gluconic Acid
Integration of Gluconic Acid in Bio-based Chemical Platforms
The integration of this compound into bio-based chemical platforms is a cornerstone of future biorefinery concepts, where biomass is converted into a spectrum of value-added products. As a C6 molecule derived directly from the abundant biopolymer cellulose, this compound represents a key intermediate in sustainable chemical synthesis with a 100% carbon economy. rsc.orgwikipedia.org Research is actively exploring pathways to convert this compound into other high-value chemicals.
One significant route is the further oxidation of this compound to produce glucaric acid, a top value-added chemical identified by the US Department of Energy. polyu.edu.hkrsc.org The market for glucaric acid is projected to be substantially larger than that for this compound, highlighting the economic incentive for this conversion. polyu.edu.hkresearchgate.net Another promising conversion pathway is the oxidative degradation of this compound to yield C5 sugars like arabinose, demonstrating its potential as a feedstock for a broader range of biochemicals. researchgate.net These conversions are part of a larger effort to utilize biomass-derived carbohydrates for producing chemical intermediates like polyols, diols, and furanic compounds. rsc.orgbohrium.com The development of efficient catalytic systems for these transformations is crucial for realizing the full potential of this compound within integrated biorefineries. bohrium.com
Novel Catalytic Systems for Sustainable Production of this compound and its Derivatives
Traditional production of this compound relies on fermentation, which can be energy-intensive. cjcatal.com Consequently, a major research thrust is the development of greener, more sustainable chemocatalytic processes. cjcatal.com These efforts focus on creating highly efficient and selective heterogeneous catalysts that can operate under mild, environmentally friendly conditions.
Recent breakthroughs include the development of a Pt-Zn intermetallic nanoparticle catalyst supported on biochar derived from rice straw. biofueljournal.com This system achieves a near-quantitative conversion (99.9% yield) of glucose to this compound at room temperature (20°C) and atmospheric pressure, without the need for additives. biofueljournal.com Another innovative approach uses low-cost, copper-based catalysts on a biochar support (Cu-biochar) in a microwave-assisted process. rsc.orgpolyu.edu.hkresearchgate.net This method can produce both this compound and glucuronic acid, with yields of 30.7% and 39.0% respectively, in just 20 minutes at 160°C. rsc.orgpolyu.edu.hkresearchgate.net The effectiveness of these catalysts is attributed to synergistic interactions between the metal species (like Cu and Cu₂O) and the functional groups on the biochar support. rsc.orgresearchgate.net
The design of mono- and bimetallic catalysts using noble metals like gold (Au), platinum (Pt), and palladium (Pd) continues to be an active area of research. cjcatal.com Scientists are investigating how factors like particle size and catalyst support influence performance to create more effective materials for the selective oxidation of glucose. cjcatal.com
Table 1: Performance of Novel Catalytic Systems for this compound Production
| Catalyst System | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Pt-Zn intermetallic nanoparticles on biochar (Pt-Zn/strawC) | 20°C, atmospheric air, base-free and additive-free | Achieved 99.9% yield, with 98.9% selectivity for this compound. biofueljournal.com | biofueljournal.com |
| Copper-based catalyst on biochar (CuBC600N) | Microwave-assisted, 160°C, 20 minutes | Yields of 30.7% for this compound (GOA) and 39.0% for glucuronic acid (GUA). rsc.orgpolyu.edu.hk | rsc.orgpolyu.edu.hk |
| Supported noble metal catalysts (e.g., Pt/C) | Alkaline media (1.0molL−1 NaOH), 353K, flowing air | Capable of one-pot reaction of D-glucose to yield ~45 C-% lactic acid and ~45 C-% this compound. researchgate.net | researchgate.net |
Advanced Materials Science Applications of this compound Polymers and Complexes
This compound is an emerging building block for creating novel biodegradable and functional polymers for biomedical and pharmaceutical applications. researchgate.netnih.gov Its multiple hydroxyl groups and carboxylic acid function allow for the synthesis of polyesters with unique properties.
One area of research involves using D-gluconic acid to create new 1,4-dioxane-2,5-diones, which are cyclic monomers. nih.gov These monomers, with protected hydroxyl groups, can be polymerized to form novel degradable polyesters. nih.gov When copolymerized with DL-lactide, these this compound-derived polymers exhibit higher glass transition temperatures than conventional poly(lactic acid-co-glycolic acid) (PLGA) polymers, which could be advantageous for specific applications like controlled drug delivery. nih.gov The use of this compound and its derivatives is also being explored for producing biodegradable and/or amphiphilic polymers, such as polyacetonide this compound. researchgate.net These materials leverage the biocompatible and biodegradable nature of the parent sugar molecule. nih.gov
Exploration of this compound in Renewable Energy Technologies
This compound is being investigated for its potential role in renewable energy systems, particularly in the context of direct glucose fuel cells. google.com In these devices, the electrochemical oxidation of glucose at an anode generates electricity. The primary oxidation product in many nonenzymatic glucose fuel cells is this compound. google.com
Research is focused on developing abiotic (non-enzymatic) catalysts that can efficiently facilitate this oxidation. google.com Furthermore, studies on passive fuel cells have demonstrated that this compound itself can be used as a fuel. researchgate.net When a solution of this compound in potassium hydroxide (B78521) is used in a fuel cell with a specialized anode, it can be oxidized, releasing energy and generating carbon dioxide. researchgate.net This opens up the possibility of using this compound, a stable and easily transportable biomass derivative, as a fuel source in bio-electrochemical systems.
Development of Smart Materials Incorporating this compound
A highly promising application of this compound chemistry is in the development of "smart" materials, especially stimuli-responsive hydrogels for biomedical uses. nih.govsemanticscholar.org These intelligent materials can respond to specific environmental changes, such as pH. semanticscholar.orglsmuni.lt
The most prominent example is in glucose-responsive systems for automated insulin (B600854) delivery. nih.govnih.gov In these systems, the enzyme glucose oxidase (GOx) is encapsulated within a pH-sensitive polymer hydrogel along with insulin. nih.gov When glucose levels in the body rise, GOx catalyzes the oxidation of glucose into this compound. nih.govnih.gov The production of this compound causes a local decrease in pH, which in turn triggers the hydrogel matrix to swell or change its structure, releasing the stored insulin. nih.gov This mechanism allows for a self-regulating release of the drug that is directly proportional to the glucose concentration. nih.gov
This principle has been applied to various advanced drug delivery platforms, including injectable nanonetworks and microneedle arrays designed for painless transcutaneous delivery. nih.govnih.gov Research in this area focuses on refining the polymer matrices and encapsulation techniques to improve response time, stability, and biocompatibility. mit.edunih.gov
Biosensors and Diagnostic Tools Leveraging this compound's Properties
The enzymatic conversion of glucose to this compound is a foundational principle in electrochemical biosensing, particularly for glucose monitoring in clinical diagnostics. nih.govnih.gov The first generation of glucose biosensors operates on the basis of this reaction, catalyzed by glucose oxidase (GOx). nih.govnih.govsrce.hr
In these sensors, immobilized GOx reacts with glucose to produce this compound and hydrogen peroxide. nih.govresearchgate.net The sensor then measures a change related to this reaction. This can be done by detecting the consumption of oxygen required for the reaction with a Clark oxygen electrode or by electrochemically sensing the hydrogen peroxide produced. nih.gov The measured signal is directly proportional to the glucose concentration in the sample. This principle has been commercialized and is fundamental to many point-of-care devices used for diabetes management. nih.govnih.gov
Beyond sensing glucose, researchers have also developed biosensors for the direct detection of this compound itself. electrochemsci.org For example, a multi-enzyme biosensor has been created to quantify this compound in samples like wine. This tool uses a cascade of five enzymes immobilized on a nanocomposite electrode to achieve a sensitive and selective measurement. electrochemsci.org
Table 2: Application of this compound Chemistry in Biosensors
| Biosensor Type | Analyte | Sensing Principle | Application | Reference |
|---|---|---|---|---|
| First-Generation Glucose Biosensor | Glucose | Immobilized GOx oxidizes glucose to this compound; change in O₂ or H₂O₂ is detected electrochemically. nih.govnih.gov | Clinical glucose monitoring for diabetes management. nih.gov | nih.govnih.gov |
| Multienzyme Amperometric Biosensor | This compound | A cascade of five enzymes (gluconate kinase, creatine (B1669601) kinase, etc.) immobilized on a nanocomposite electrode produces a measurable signal. electrochemsci.org | Quantification of this compound in musts and wines. electrochemsci.org | electrochemsci.org |
Conclusion: Synthesizing the Research Landscape of Gluconic Acid
Summary of Key Research Advancements in Gluconic Acid Chemistry and Applications
The research landscape for this compound, a non-toxic and biodegradable organic acid, has seen significant evolution, driven by its versatility and the increasing demand for sustainable chemical solutions. researchgate.netdataintelo.com Key advancements have been concentrated in both its production and application.
In the realm of chemical synthesis and production, a major leap forward has been the refinement of microbial fermentation processes, which remain the preferred method for industrial-scale production. frontiersin.orgnih.govstmjournals.inftb.com.hr Research has focused on making this process more economical and efficient. A significant trend is the use of genetically modified microorganisms, such as Aspergillus niger and Gluconobacter species, to achieve higher yields and productivity. frontiersin.orgresearchgate.netresearchgate.net Concurrently, there is a strong push towards utilizing agro-industrial byproducts and waste streams—such as sugarcane molasses, corn stover, and fruit surpluses—as low-cost carbon sources, replacing purified glucose. frontiersin.orgnih.govresearchgate.net This not only reduces production costs but also contributes to the bio-valorization of waste, aligning with circular economy principles. researchgate.net Beyond fermentation, novel catalytic methods are being explored, including heterogeneous photocatalysis, which offers a green synthesis route under mild conditions. nih.gov
The applications of this compound and its derivatives have expanded beyond their traditional roles in the food, pharmaceutical, and construction industries. researchgate.netfrontiersin.org While it continues to be a vital additive in food as a sequestrant and acidity regulator (E574-579) and in construction as a concrete admixture, new and advanced applications are emerging. researchgate.netnih.gov In medicine, its excellent chelating properties are utilized in mineral supplements and drug delivery systems. ijfans.org Research has highlighted its potential in creating biodegradable copolymers for controlled drug release and its antimicrobial properties for wound care applications. nih.govijfans.org Furthermore, this compound is being recognized as a valuable platform chemical for the synthesis of other value-added products and as an environmentally friendly solvent and chelating agent for metal treatment and extraction. researchgate.netnih.gov
Remaining Challenges and Knowledge Gaps in this compound Research
From a process engineering perspective, challenges in microbial fermentation include:
Substrate Inhibition: Bacteria like G. oxydans can be sensitive to high concentrations of glucose, which can limit fermentation efficiency. nih.gov
Mycelial Growth: In fungal fermentations with A. niger, high substrate concentrations can lead to excessive mycelial growth, which increases the viscosity of the fermentation broth, thereby impeding airflow and mass transfer. nih.gov
Enzyme Activity: Maintaining high enzyme activity throughout the fermentation process can be difficult, and some production routes involve complex reaction steps. nih.gov
In the area of chemical catalysis, while promising, the development of catalysts with high stability, reusability, and low toxicity remains a significant hurdle to ensure both economic viability and environmental safety. researchgate.net
Furthermore, there are knowledge gaps in the fundamental understanding of its metabolic pathways and mechanisms in various applications. For instance, fully elucidating the interaction between different microbial strains and various cheap raw materials is necessary to optimize production yields. researchgate.net More research is also needed to standardize testing protocols for its use in advanced applications like biomedical biosensors to ensure reliable and comparable performance data. mdpi.com
Prospective Outlook for this compound in Interdisciplinary Chemical Research
The future for this compound in interdisciplinary research is promising, largely propelled by the global shift towards sustainability and bio-based economies. dataintelo.com The market for this compound is projected to experience steady growth, driven by its biodegradable and non-toxic nature. dataintelo.comnih.govgminsights.commarketresearchfuture.com
Future research is expected to focus on several key areas:
Advanced Biotechnology: The application of genetic engineering and synthetic biology will continue to play a crucial role in developing hyper-producing microbial strains. researchgate.netresearchgate.net This includes modifying metabolic pathways to enhance this compound yield and reduce the formation of byproducts.
Integrated Biorefineries: Integrating this compound production into biorefinery concepts, where biomass waste is converted into a spectrum of value-added products, represents a significant opportunity. researchgate.net This approach enhances the economic feasibility and sustainability of the production process.
Green Chemistry and Catalysis: There will be a continued push to develop more efficient and environmentally benign catalytic systems for glucose oxidation. nih.gov The use of this compound as a "green" solvent and catalyst in organic synthesis is an expanding area of interest. nih.gov
Materials Science: The role of this compound as a monomer for synthesizing biodegradable and functional polymers is expected to grow. researchgate.netnih.gov These materials have potential applications in advanced drug delivery, tissue engineering, and eco-friendly plastics.
Environmental Applications: Its strong chelating properties make it a candidate for environmental remediation, such as soil treatment and metal recovery from industrial wastewater, offering a biodegradable alternative to conventional chelating agents. researchgate.net
In essence, this compound is poised to transition from a bulk chemical to a versatile and high-value component in a wide array of advanced, sustainable technologies. Its future development lies at the intersection of biotechnology, green chemistry, and materials science, promising innovative solutions for industrial and environmental challenges.
Q & A
Q. What are the primary microbial fermentation methods for gluconic acid production, and which microorganisms are most effective?
Microbial fermentation using Aspergillus niger remains the most efficient method due to its enzymatic capacity to oxidize glucose. Submerged fermentation under controlled pH (optimally pH 6) and temperature (25–30°C) yields high concentrations (e.g., 75.54 mg/ml in optimized conditions). Carbon sources like glucose or starch significantly influence yield, with starch producing 16.78 mg/ml in A. niger UFMGCB 14248 .
Q. What factors influence this compound yield in submerged fermentation?
Key factors include:
- Carbon source : Glucose or starch enhances yield compared to sucrose or lactose .
- pH : Optimal pH 6 maximizes enzymatic activity of glucose oxidase in A. niger .
- Oxygen availability : Aerobic conditions are critical for glucose oxidation .
- Strain selection : Mutagenesis (e.g., MNNG treatment) can improve hyperproduction .
Q. What are the standard analytical techniques for quantifying this compound in fermentation broths?
- Potentiometric titration : Measures pKa (≈3.6 for this compound) using NaOH titration and derivative plots .
- HPLC : Separates and quantifies this compound alongside byproducts like 2,5-diketothis compound .
- Collision-induced dissociation (CID) : Confirms molecular structure via mass spectrometry .
Advanced Research Questions
Q. How can reactive extraction be optimized for this compound separation from aqueous solutions?
Reactive extraction using tri-n-butyl phosphate (TBP) in 1-octanol achieves a distribution coefficient (KD) of 0.35 and 25.93% efficiency at 40% TBP concentration. Key parameters:
- Extractant-diluent ratio : Higher TBP increases KD due to stronger complexation with this compound.
- Initial acid concentration : Elevated this compound levels improve loading ratio (Z) but may reduce efficiency .
- Phase equilibria : Chemical extraction outperforms physical methods due to acid-extractant interactions .
Q. How to resolve discrepancies in extraction efficiency between physical and chemical methods?
Physical extraction (e.g., solvent-only) yields lower efficiency (e.g., <10%) compared to reactive extraction (25.93% with TBP). Contradictions arise from incomplete acid-extractant binding in physical methods. Validate via equilibrium studies measuring KD, E%, and Z under varying TBP concentrations .
Q. What molecular techniques enhance this compound production in bacterial strains?
- PQQ synthase gene cloning : In Erwinia herbicola, this enables pyrroloquinoline quinone (PQQ) synthesis, a cofactor for glucose dehydrogenase (GDH). Recombinant E. coli expressing this gene exhibits a mineral phosphate solubilization (Mps⁺) phenotype via this compound secretion .
- Mutagenesis : MNNG-induced mutations in A. niger boost yield (e.g., 69.89 mg/ml in mutant strains) .
Q. What methodologies determine this compound's physicochemical properties like pKa?
Q. How does mutagenesis impact this compound hyperproduction in Aspergillus niger?
MNNG (N-methyl-N′-nitro-N-nitrosoguanidine) induces random mutations, improving glucose oxidase activity. Mutant strains (e.g., A. niger ATCC 10577) achieve 75.54 mg/ml under optimized pH and aeration. Validate via ITS region sequencing to confirm strain stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
